4-amino-3-methoxy-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMXJQCASHLEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607239 | |
| Record name | 4-Amino-3-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866329-57-9 | |
| Record name | 4-Amino-3-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-methoxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-amino-3-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-amino-3-methoxy-N-methylbenzamide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties
This compound is a substituted benzamide with the following key identifiers:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 866329-57-9 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Canonical SMILES | CNC(=O)c1ccc(N)c(OC)c1 | [2] |
| InChI | InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) | [2] |
Physicochemical Data
Spectral Data
While specific experimental spectra for this compound are not publicly available, predicted spectral characteristics can be inferred from its structure and data from analogous compounds.
-
¹H NMR: Protons on the aromatic ring, the methoxy group, the N-methyl group, and the amine group would exhibit characteristic chemical shifts.
-
¹³C NMR: Distinct signals would be expected for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the amide.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=O stretching of the amide, and C-O stretching of the methoxy ether.
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 180.09, corresponding to its molecular weight[2].
Synthesis and Experimental Protocols
A plausible synthetic route for this compound involves the amidation of 4-amino-3-methoxybenzoic acid with methylamine. This transformation can be achieved using standard peptide coupling reagents.
Proposed Synthesis Workflow
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard amidation reactions and may require optimization.
Materials:
-
4-amino-3-methoxybenzoic acid
-
Methylamine (as a solution in THF or as a salt)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling: Add methylamine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, the benzamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. The biological activities of substituted benzamides are diverse and depend on the nature and position of the substituents on the aromatic ring and the amide nitrogen.
Potential Therapeutic Areas:
-
Antipsychotics: Many substituted benzamides act as dopamine D2 receptor antagonists and are used in the treatment of schizophrenia and other psychotic disorders[4]. The specific substitution pattern of this compound would determine its affinity and selectivity for dopamine and other neurotransmitter receptors.
-
Antiemetics and Prokinetics: Some benzamides, like metoclopramide, exhibit antiemetic and prokinetic properties through their action on dopamine and serotonin receptors in the gastrointestinal tract.
-
Anti-inflammatory and Analgesic Agents: Certain benzamide derivatives have shown anti-inflammatory and analgesic activities, potentially through the inhibition of enzymes like cyclooxygenase (COX)[5].
-
Anticancer Activity: Recent studies have explored benzamide derivatives as potential anticancer agents, with some showing inhibitory activity against protein kinases or as histone deacetylase (HDAC) inhibitors[6].
-
Antimicrobial and Antifungal Agents: The benzamide structure has been incorporated into compounds with antibacterial and antifungal properties[7].
-
Acetylcholinesterase Inhibitors: Some benzamide derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease[8][9].
Further pharmacological screening of this compound is necessary to elucidate its specific biological activities and therapeutic potential. The presence of the amino and methoxy groups on the benzene ring, along with the N-methyl amide, provides a unique chemical structure that could lead to novel pharmacological properties.
Structure-Activity Relationship (SAR) Considerations
The biological activity of benzamide derivatives is highly sensitive to their substitution patterns. For instance, the position of substituents on the benzoyl ring can significantly influence receptor binding affinity and selectivity[8]. Similarly, the nature of the substituent on the amide nitrogen can impact the compound's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship studies of a library of analogs of this compound would be crucial in optimizing its potential therapeutic effects.
Logical Relationship Diagram for Potential Pharmacological Screening
References
- 1. 866329-57-9|this compound|BLD Pharm [bldpharm.com]
- 2. Buy Online CAS Number 866329-57-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. 1018525-84-2|4-Amino-N-(3-methoxypropyl)-3-methylbenzamide|BLD Pharm [bldpharm.com]
- 4. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-amino-3-methoxy-N-methylbenzamide: Nomenclature and Identification
The scientifically recognized IUPAC name for the chemical compound 4-amino-3-methoxy-N-methylbenzamide is precisely that: this compound. [1] This name systematically describes the molecule's structure, indicating an amino group at the fourth position, a methoxy group at the third position, and a methyl group attached to the nitrogen of the benzamide functional group.
This compound is also identified by its Chemical Abstracts Service (CAS) Registry Number, which is 866329-57-9.[1] While direct synonyms are not widely listed in major chemical databases, it is crucial to distinguish it from similar-sounding isomers, which have different structures and properties.
For instance, 3-amino-4-methoxy-N-methylbenzamide is an isomer with the amino and methoxy groups swapped on the benzene ring.[2] Similarly, 3-amino-4-methoxybenzamide is another related but distinct compound that lacks the N-methyl group.[3] These examples highlight the importance of precise nomenclature in chemical identification.
References
An In-Depth Technical Guide to 4-amino-3-methoxy-N-methylbenzamide (CAS 866329-57-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-3-methoxy-N-methylbenzamide, with the Chemical Abstracts Service (CAS) number 866329-57-9, is a substituted benzamide derivative. This technical guide provides a consolidated overview of the available information on this compound. It is primarily categorized as an organic building block or chemical intermediate, readily available from various commercial suppliers.[1][2] Despite its commercial availability, a comprehensive review of scientific literature and patent databases reveals a significant lack of in-depth studies on its synthesis, biological activity, and specific applications in research and development. This document summarizes the known chemical and physical properties and provides context based on related benzamide structures.
Chemical and Physical Properties
The fundamental properties of this compound have been compiled from chemical supplier databases. This information is crucial for its handling, storage, and use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 866329-57-9 | Multiple |
| Molecular Formula | C₉H₁₂N₂O₂ | [3] |
| Molecular Weight | 180.20 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| SMILES | CNC(=O)c1ccc(N)c(OC)c1 | [3] |
| InChI | InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) | [3] |
| Purity | Typically offered at ≥97% | [2] |
| Storage | Recommended to be kept in a dark place, under an inert atmosphere, at room temperature. | [1] |
Note: For lot-specific data, refer to the Certificate of Analysis provided by the supplier.
Synthesis and Manufacturing
A plausible synthetic route, based on a patent for a similar compound, could involve the following conceptual steps:
References
physical and chemical characteristics of 4-amino-3-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-3-methoxy-N-methylbenzamide is a substituted benzamide with potential applications in medicinal chemistry and drug discovery. The benzamide scaffold is a privileged structure known to be a core component in a wide range of biologically active compounds, including tyrosine kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with inferred biological activities based on structurally related compounds. Detailed experimental protocols for its synthesis and analysis are also presented.
Core Physical and Chemical Characteristics
While specific experimental data for this compound is limited, its fundamental properties have been reported by various chemical suppliers. The following tables summarize the available and predicted data for this compound.
Table 1: General and Structural Information [4][5][6][7][8]
| Property | Value |
| CAS Number | 866329-57-9 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | This compound |
| SMILES | CNC(=O)c1ccc(N)c(OC)c1 |
| InChI | InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) |
Table 2: Predicted Physicochemical Properties [7]
| Property | Predicted Value |
| XlogP | 0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 64.6 Ų |
| Monoisotopic Mass | 180.089877 g/mol |
Note: The data in Table 2 is computationally predicted and has not been experimentally verified.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-amino-3-methoxybenzoic acid
-
Methylamine (e.g., as a solution in THF or as a hydrochloride salt)
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in anhydrous DMF.
-
Add the non-nucleophilic base, DIPEA (2-3 equivalents).
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Slowly add a solution of methylamine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl group protons, the amine protons, and the amide proton. The aromatic protons will likely appear as a set of coupled multiplets in the aromatic region (δ 6.5-8.0 ppm). The methoxy protons should appear as a singlet around δ 3.8-4.0 ppm. The N-methyl protons will likely be a doublet (if coupled to the amide proton) or a singlet around δ 2.8-3.0 ppm. The amine protons will appear as a broad singlet, and the amide proton as a broad signal, both of which are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide (δ ~165-170 ppm), the aromatic carbons (δ ~110-160 ppm), the methoxy carbon (δ ~55-60 ppm), and the N-methyl carbon (δ ~25-30 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1630-1680 cm⁻¹), and C-N stretching vibrations.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₉H₁₂N₂O₂ by providing an accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙).
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been published, the substituted benzamide scaffold is prevalent in a number of clinically important drugs, suggesting potential areas of therapeutic interest.
As a Tyrosine Kinase Inhibitor
Many substituted benzamides are known to be potent inhibitors of tyrosine kinases, which are crucial mediators of cell signaling pathways that regulate cell growth, proliferation, and differentiation.[10][11][12] Aberrant tyrosine kinase activity is a hallmark of many cancers. The this compound structure shares features with known tyrosine kinase inhibitors, suggesting it could potentially inhibit kinases such as Bcr-Abl or receptor tyrosine kinases like EGFR.[11]
As a GPCR Ligand (Dopamine Receptor Antagonist)
Substituted benzamides are a well-established class of drugs that act as antagonists at dopamine D2 and D3 receptors.[13][14][15][16] These drugs are used as antipsychotics to treat conditions like schizophrenia. The mechanism of action involves blocking the binding of dopamine to its receptors in the brain, thereby modulating dopaminergic neurotransmission. Given its structural similarity to these compounds, this compound could potentially exhibit antagonist activity at dopamine receptors.
Conclusion
This compound is a chemical entity with a scaffold that is of significant interest in drug discovery. While specific experimental data for this compound is sparse, its structural features suggest potential as a modulator of important biological targets such as protein kinases and G-protein coupled receptors. The experimental protocols and inferred biological activities presented in this guide provide a foundation for further research and development of this and related molecules. It is recommended that the physical, chemical, and biological properties of this compound be experimentally determined to fully elucidate its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy Online CAS Number 866329-57-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. 866329-57-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - this compound (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 8. 乐研 - 陕西菲尔米诺科技有限公司 [frmnlab.com]
- 9. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
4-amino-3-methoxy-N-methylbenzamide molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and properties of 4-amino-3-methoxy-N-methylbenzamide, a compound of interest in various research and development domains.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for quantitative analysis.
| Property | Value |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol [1] |
| CAS Number | 866329-57-9[1] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. This visualization aids in understanding the spatial arrangement of atoms and functional groups, which is crucial for predicting its chemical behavior and interactions.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound would typically be found in peer-reviewed scientific literature or patents. These protocols would outline specific reaction conditions, purification methods, and analytical techniques used to confirm the structure and purity of the compound. Key experimental procedures would likely include:
-
Synthesis: A detailed description of the synthetic route, including reactants, solvents, catalysts, reaction times, and temperatures. Common methods could involve the amidation of a corresponding carboxylic acid or acid chloride.
-
Purification: Techniques such as recrystallization or column chromatography to isolate the pure compound.
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amide, amine, and ether linkages.
-
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.
For specific, validated protocols, researchers should consult chemical databases and scientific journals, referencing the compound's CAS number (866329-57-9).
References
Synthesis of 4-amino-3-methoxy-N-methylbenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 4-amino-3-methoxy-N-methylbenzamide, a key intermediate in pharmaceutical research and development. The document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic routes.
Introduction
This compound is a substituted benzamide derivative with significant potential in medicinal chemistry. Its structural motifs, including the aminobenzamide core, are present in a variety of biologically active molecules. This guide outlines two distinct and viable synthetic routes for its preparation, catering to different starting material availability and strategic considerations in a research and development setting.
Pathway 1: Synthesis from 4-amino-3-methoxybenzoic acid
This pathway commences with the commercially available or synthetically accessible 4-amino-3-methoxybenzoic acid. The synthesis proceeds through the activation of the carboxylic acid functionality, followed by amidation with methylamine.
Overall Reaction Scheme:
starting materials for 4-amino-3-methoxy-N-methylbenzamide synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 4-amino-3-methoxy-N-methylbenzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from commercially available starting materials. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.
Core Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Amidation: Formation of the N-methylamide from 4-methoxy-3-nitrobenzoic acid.
-
Reduction: Conversion of the nitro group to the corresponding primary amine.
This approach ensures high yields and utilizes standard, well-established laboratory techniques.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key transformations in the synthesis of this compound. The yields are based on analogous reactions reported in the literature and serve as a benchmark for this synthetic sequence.
| Step | Reaction | Starting Material | Reagents | Product | Representative Yield (%) |
| 1 | Amidation | 4-Methoxy-3-nitrobenzoic acid | 1. Oxalyl chloride, DMF (cat.) 2. Methylamine | 3-Methoxy-N-methyl-4-nitrobenzamide | ~85% |
| 2 | Reduction | 3-Methoxy-N-methyl-4-nitrobenzamide | H₂, Pd/C | This compound | >95% |
Experimental Protocols
Step 1: Synthesis of 3-methoxy-N-methyl-4-nitrobenzamide (Amidation)
This procedure details the formation of the amide bond by first converting the carboxylic acid to an acyl chloride, followed by reaction with methylamine.
Materials:
-
4-Methoxy-3-nitrobenzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Methylamine solution (e.g., 2 M in THF or aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) to the suspension at room temperature. The reaction mixture is stirred until the evolution of gas ceases and a clear solution is obtained, typically for 1-2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride.
-
The crude acyl chloride is redissolved in anhydrous dichloromethane and cooled to 0 °C in an ice bath.
-
Methylamine solution (1.5 eq) is added dropwise to the cooled solution of the acyl chloride with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude 3-methoxy-N-methyl-4-nitrobenzamide.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of this compound (Reduction)
This protocol describes the reduction of the aromatic nitro group to a primary amine using catalytic hydrogenation.[1][2]
Materials:
-
3-Methoxy-N-methyl-4-nitrobenzamide
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of 3-methoxy-N-methyl-4-nitrobenzamide (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
The vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at balloon pressure or in a Parr hydrogenator) at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield this compound. The product is typically of high purity and may not require further purification.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic route to this compound.
References
Technical Guide on the Spectral Analysis of 4-amino-3-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, no specific experimental spectral data (NMR, IR, MS) for 4-amino-3-methoxy-N-methylbenzamide could be located. This guide, therefore, provides a detailed overview of the predicted spectral characteristics based on the compound's structure and outlines the standard experimental protocols for acquiring such data. This information is intended to guide researchers in the analysis of this compound or its close analogs.
Predicted Spectroscopic Data
The structural formula of this compound is C₉H₁₂N₂O₂. The following tables summarize the anticipated spectral data based on this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH (position 6) | ~ 7.2 - 7.4 | d | 1H |
| Aromatic CH (position 5) | ~ 6.7 - 6.9 | dd | 1H |
| Aromatic CH (position 2) | ~ 6.2 - 6.4 | d | 1H |
| NH₂ (amino) | ~ 4.0 - 5.0 (broad) | s | 2H |
| OCH₃ (methoxy) | ~ 3.8 - 3.9 | s | 3H |
| NH (amide) | ~ 7.9 - 8.2 (broad) | q | 1H |
| N-CH₃ (methylamide) | ~ 2.8 - 3.0 | d | 3H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbonyl) | ~ 168 - 172 |
| Aromatic C-O | ~ 145 - 150 |
| Aromatic C-NH₂ | ~ 140 - 145 |
| Aromatic C-H | ~ 110 - 130 |
| Aromatic C (quaternary) | ~ 120 - 135 |
| OCH₃ (methoxy) | ~ 55 - 60 |
| N-CH₃ (methylamide) | ~ 25 - 30 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (amide) | 3300 - 3500 | Medium |
| N-H Stretch (amine) | 3100 - 3300 | Medium (doublet) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (amide) | 1630 - 1680 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| N-H Bend (amine) | 1550 - 1650 | Strong |
| C-O Stretch (ether) | 1000 - 1300 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| [M]+ (Molecular Ion) | m/z 180 |
| Key Fragment 1 | m/z 149 (Loss of -NHCH₃) |
| Key Fragment 2 | m/z 122 (Loss of -C(O)NHCH₃) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of a solid aromatic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.
-
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation:
-
Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
-
Place a single drop of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
-
Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote ionization.
-
-
Data Acquisition:
-
Introduce the sample into the ESI-MS instrument via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-500).
-
-
Fragmentation Analysis (MS/MS):
-
If further structural information is needed, perform a tandem mass spectrometry (MS/MS) experiment.
-
Isolate the molecular ion (m/z 181 for [M+H]⁺) in the first mass analyzer.
-
Induce fragmentation using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions in the second mass analyzer to elucidate the compound's structure.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecule's structure and its expected spectral features.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Correlation of molecular functional groups to their expected spectral signals.
Technical Guide: Solubility Profile of 4-amino-3-methoxy-N-methylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-amino-3-methoxy-N-methylbenzamide in various organic solvents. Solubility is a critical physicochemical parameter in drug development, influencing bioavailability, formulation, and purification processes. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide presents representative data from the structurally related parent compound, benzamide, to provide a foundational understanding. Furthermore, a detailed, industry-standard experimental protocol for determining thermodynamic solubility is provided to enable researchers to ascertain the precise solubility of the target compound.
Anticipated Solubility Profile
The molecular structure of this compound, which includes an aromatic amine, a methoxy group, and an N-methylated amide, suggests a moderate degree of polarity. The presence of hydrogen bond donors (the amino group) and acceptors (the amino, methoxy, and amide carbonyl groups) indicates potential for interaction with polar solvents. However, the benzene ring and methyl groups contribute to its lipophilic character.
Based on these structural features, the following general solubility trends are anticipated:
-
High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and hydrogen bond acceptance.
-
Moderate to Good Solubility: In polar protic solvents like methanol, ethanol, and other alcohols, where hydrogen bonding between the solvent and the solute can occur.[1][2]
-
Lower Solubility: In non-polar solvents such as alkanes and aromatic hydrocarbons, due to the mismatch in polarity.
-
Variable Solubility: In solvents of intermediate polarity like ketones and esters, the solubility will depend on the specific balance of polar and non-polar interactions.
Quantitative Solubility Data (Representative)
As a surrogate to illustrate the potential solubility profile of this compound, the following table summarizes the experimentally determined solubility of the parent compound, benzamide, in a range of common organic solvents at various temperatures.[3][4] It is crucial to note that the substituents on this compound (the amino, methoxy, and N-methyl groups) will alter its solubility profile relative to benzamide. This data is presented to provide a comparative baseline.
| Solvent | Temperature (K) | Molar Solubility (mol/L) | Solubility ( g/100g solvent) |
| Methanol | 283.15 | 2.58 | 31.29 |
| 298.15 | 3.69 | 44.75 | |
| 313.15 | 5.21 | 63.18 | |
| Ethanol | 283.15 | 1.23 | 14.92 |
| 298.15 | 1.84 | 22.31 | |
| 313.15 | 2.69 | 32.62 | |
| Acetone | 283.15 | 1.45 | 17.58 |
| 298.15 | 2.11 | 25.59 | |
| 313.15 | 2.99 | 36.26 | |
| Ethyl Acetate | 283.15 | 0.21 | 2.55 |
| 298.15 | 0.33 | 4.00 | |
| 313.15 | 0.51 | 6.18 | |
| Acetonitrile | 283.15 | 0.16 | 1.94 |
| 298.15 | 0.25 | 3.03 | |
| 313.15 | 0.38 | 4.61 | |
| 1-Butanol | 283.15 | 0.49 | 5.94 |
| 298.15 | 0.72 | 8.73 | |
| 313.15 | 1.05 | 12.73 | |
| Isopropanol | 283.15 | 0.42 | 5.09 |
| 298.15 | 0.63 | 7.64 | |
| 313.15 | 0.93 | 11.28 |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[5]
Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Analytical balance
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker. The temperature should be precisely controlled and recorded.
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).[6]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at the experimental temperature or carefully withdraw the supernatant using a syringe fitted with a filter. Filtration is critical to remove any undissolved microcrystals.[5]
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
Data Analysis
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Measurement.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ketones, Amines and Amides - Organic Chemistry [organicchemistrystructures.weebly.com]
- 3. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to the Safety and Handling of 4-amino-3-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 4-amino-3-methoxy-N-methylbenzamide and structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not available. The information presented here is compiled from data on analogous compounds and should be used as a precautionary guide. All laboratory work should be conducted by trained professionals with a thorough understanding of the potential hazards.
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| Synonym | 3-amino-4-methoxy-N-methylbenzamide |
| CAS Number | Not readily available. The CAS number for the related compound 3-Amino-N-methylbenzamide is 25900-61-2.[1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Structure | |
Hazard Identification and Classification
Based on data for structurally similar compounds such as 3-amino-4-methoxybenzamide and 3-Amino-N-methylbenzamide, this compound is anticipated to be classified as follows.
GHS Classification (Anticipated):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[4] |
Hazard Pictograms:
Toxicological Data (Based on Analogous Compounds)
Quantitative toxicological data for this compound is not available. The following data is for the structurally related compound 3-Amino-4-methoxy-N-phenylbenzamide .
| Test | Species | Route | Value | Reference |
| LD50 | Rat (female) | Oral | > 2000 mg/kg bw | [5] |
| LD50 | Rat (female) | Dermal | > 2000 mg/kg bw | [5] |
| LC50 | Danio rerio (Zebra fish) | - | > 10000 mg/L (96 h) | [5] |
| EC50 | Activated sludge | - | > 250 mg/L (3 h) | [5] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available. The methodologies for the cited LD50 and EC50 studies on the analogous compound 3-Amino-4-methoxy-N-phenylbenzamide would typically follow standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development).
Example of a General Acute Oral Toxicity Protocol (OECD 423):
-
Test Animals: Healthy, young adult rats of a single strain are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.
-
Dosing: The test substance is administered orally by gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.
Signaling Pathways and Experimental Workflows
The specific signaling pathways for the toxicity of this compound have not been elucidated. However, aromatic amines can exhibit toxicity through various mechanisms, including metabolic activation to reactive intermediates that can cause cellular damage.
Logical Workflow for Safe Handling and Exposure Response
Caption: Workflow for safe handling and emergency response.
Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[1]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid breathing dust.[3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
Conditions for Safe Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Store in a cool place.
-
Protect from light.
First-Aid Measures
General Advice:
-
If symptoms persist, seek medical attention.
If Inhaled:
-
Move the person into fresh air.[3]
-
If not breathing, give artificial respiration.
-
Consult a physician.
In Case of Skin Contact:
In Case of Eye Contact:
-
Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
If Swallowed:
-
Never give anything by mouth to an unconscious person.
-
Rinse mouth with water.[5]
-
Consult a physician.
Accidental Release Measures
Personal Precautions:
-
Use personal protective equipment.
-
Avoid dust formation.
-
Avoid breathing vapors, mist, or gas.
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
Methods for Cleaning Up:
-
Pick up and arrange disposal without creating dust.
-
Sweep up and shovel.
-
Keep in suitable, closed containers for disposal.
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Special Hazards Arising from the Substance:
-
Combustion may produce carbon oxides, nitrogen oxides (NOx).
Advice for Firefighters:
-
Wear self-contained breathing apparatus for firefighting if necessary.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous.
References
Unlocking Potential: 4-Amino-3-methoxy-N-methylbenzamide in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Amino-3-methoxy-N-methylbenzamide has emerged as a valuable and versatile building block in the synthesis of novel therapeutic agents. While direct biological activity data for this compound remains limited in publicly accessible research, its utility as a key intermediate is well-documented in recent patent literature. This technical guide provides an in-depth overview of its known applications, synthesis, and the potential therapeutic avenues it unlocks, with a focus on providing actionable information for researchers in the field.
Chemical Properties and Synthesis
This compound is a substituted benzamide with the chemical formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . Its structure, featuring amino, methoxy, and N-methylbenzamide moieties, provides multiple reactive sites for further chemical modifications, making it an attractive starting material for combinatorial chemistry and targeted synthesis.
Synthesis Protocol
A common synthetic route to this compound involves the reduction of its nitro precursor, 3-methoxy-N-methyl-4-nitrobenzamide. A representative experimental protocol is described in patent literature[1].
Table 1: Synthesis of this compound
| Step | Reagents and Conditions | Description |
| 1. Reduction | 3-methoxy-N-methyl-4-nitrobenzamide, Palladium on Carbon (Pd/C), Tetrahydrofuran (THF), Hydrogen atmosphere | The nitro group of the starting material is reduced to an amino group using a palladium catalyst under a hydrogen atmosphere. The reaction is typically carried out at room temperature. |
| 2. Work-up | Filtration, Washing with Dichloromethane (DCM) | The reaction mixture is filtered to remove the catalyst. The filter cake is washed with a suitable solvent like DCM to ensure complete recovery of the product. |
| 3. Isolation | Concentration under reduced pressure | The solvent is removed from the filtrate under reduced pressure to yield the final product, this compound. |
Experimental Workflow for Synthesis
References
The Versatile Building Block: A Technical Guide to 4-amino-3-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-amino-3-methoxy-N-methylbenzamide is a substituted benzamide that serves as a valuable building block in the landscape of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a primary aromatic amine, a methoxy ether, and a secondary N-methylamide—provides a versatile platform for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a key intermediate in synthetic pathways.
Physicochemical Properties
While extensive experimental data for this compound is not broadly published, its fundamental properties can be derived from supplier information and comparison to structurally similar compounds.
| Property | Value | Source |
| CAS Number | 866329-57-9 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1][5] |
| Purity | Typically ≥97% | [5] |
Spectroscopic Data
Predicted ¹H NMR Spectral Data:
-
Aromatic Protons (Ar-H): Signals expected in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to distinct splitting patterns (doublets and doublet of doublets).
-
Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.8-4.0 ppm.
-
N-Methyl Protons (-NHCH₃): A doublet (due to coupling with the amide proton) or a singlet (depending on solvent and temperature) is expected around δ 2.8-3.0 ppm.
-
Amine Protons (-NH₂): A broad singlet is expected, with its chemical shift being highly dependent on solvent and concentration.
-
Amide Proton (-CONH-): A broad signal is expected, typically in the downfield region.
Predicted ¹³C NMR Spectral Data:
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 165-170 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals are anticipated in the aromatic region (δ 110-150 ppm), with carbons attached to the methoxy and amino groups appearing at characteristic chemical shifts.
-
Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.
-
N-Methyl Carbon (-NCH₃): A signal is expected around δ 26-30 ppm.
Synthesis of this compound
A detailed, peer-reviewed experimental protocol for the direct synthesis of this compound is not currently available in the literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of related benzamides, such as the one described for N-methyl-4-(methylamino)-3-nitrobenzamide. The proposed pathway involves the amidation of a suitably substituted benzoic acid precursor.
Proposed Synthetic Pathway
A potential synthetic route starting from 4-amino-3-methoxybenzoic acid is outlined below. This multi-step process involves the protection of the amine, activation of the carboxylic acid, amidation, and subsequent deprotection.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the Amino Group
-
Dissolve 4-amino-3-methoxybenzoic acid in a suitable solvent (e.g., dioxane/water mixture).
-
Add a base (e.g., sodium hydroxide) and cool the mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) and stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected benzoic acid.
Step 2: Acyl Chloride Formation
-
Suspend the N-Boc protected benzoic acid in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
Step 3: Amidation
-
Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0 °C and slowly add a solution of methylamine in the same solvent.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected amide.
Step 4: Deprotection
-
Dissolve the protected amide in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Applications as a Building Block in Organic Synthesis
The strategic placement of the amino, methoxy, and N-methylamide functionalities makes this compound a versatile precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential bioactive agents.
Reactivity of the Functional Groups
The reactivity of the key functional groups can be exploited in various transformations:
-
Amino Group: The primary aromatic amine is nucleophilic and can undergo a range of reactions including acylation, alkylation, arylation, diazotization followed by Sandmeyer or related reactions, and condensation with carbonyl compounds to form imines.
-
Amide Group: The N-methylamide is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The nitrogen atom is significantly less nucleophilic than the primary amine.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. The directing effects of these groups will influence the position of substitution.
Use in the Synthesis of Bioactive Molecules
Benzamides are a common scaffold in many FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities. Derivatives of this compound could potentially be explored for various therapeutic targets. For instance, related benzamide structures have been investigated as inhibitors of enzymes such as DNA methyltransferases and as antagonists for G-protein coupled receptors.[6]
The amino group of this compound can serve as a key handle for diversification. For example, it can be acylated or coupled with other aromatic or heterocyclic systems to generate libraries of compounds for high-throughput screening.
Workflow for the Utilization in Drug Discovery
The following diagram illustrates a general workflow for how this compound can be utilized as a building block in a drug discovery program.
Caption: A generalized workflow for employing this compound in drug discovery.
Conclusion
This compound is a promising and versatile building block for organic synthesis. While detailed characterization and specific synthetic protocols are not yet widely published, its potential for the construction of diverse and complex molecules, particularly in the context of medicinal chemistry and drug discovery, is significant. The strategic combination of its functional groups allows for a wide range of chemical transformations, making it a valuable tool for the synthetic chemist's arsenal. Further research into its synthesis and reactivity is warranted to fully exploit its potential.
References
- 1. 866329-57-9|this compound|BLD Pharm [bldpharm.com]
- 2. 866329-57-9 this compound AKSci 7805BB [aksci.com]
- 3. 866329-57-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Buy Online CAS Number 866329-57-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. otavachemicals.com [otavachemicals.com]
- 6. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-amino-3-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a pivotal class of enzymes that orchestrate a majority of cellular signaling pathways. Their dysregulation is a well-established driver of numerous diseases, particularly cancer, making them prominent targets for therapeutic intervention. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. The benzamide moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to establish crucial interactions within the ATP-binding pocket of the target kinase.
This document provides detailed application notes and protocols for the prospective use of 4-amino-3-methoxy-N-methylbenzamide as a versatile starting material for the synthesis of novel kinase inhibitors. While direct literature examples utilizing this specific starting material are not prevalent, its structural features offer a strong foundation for the development of potent and selective inhibitors. The protocols and data presented herein are based on established synthetic routes for structurally analogous benzamide-based kinase inhibitors and are intended to serve as a comprehensive guide for researchers in the field.
Data Presentation: Efficacy of Analogous Benzamide-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities and cellular antiproliferative effects of representative kinase inhibitors that share a core benzamide structure, analogous to derivatives that could be synthesized from this compound. This data is essential for understanding the potential potency and selectivity of novel compounds derived from this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Benzamide-Based Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |
| Analog 1 | Bcr-Abl | < 10 | Imatinib, Nilotinib |
| Analog 2 | EGFR | 10 - 50 | Gefitinib, Erlotinib |
| Analog 3 | PDGFRα / PDGFRβ | 36-45% inhibition at 1µM | Sorafenib |
| Analog 4 | HER-2 | 22-26% inhibition at 1µM | Lapatinib |
| Analog 5 | c-KIT | 75 | CHMFL-ABL/KIT-155 |
| Analog 6 | ABL | 46 | CHMFL-ABL/KIT-155[1] |
Table 2: Antiproliferative IC50 Values of Representative Benzamide-Based Inhibitors in Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound(s) |
| Analog 7 | K562 | Chronic Myelogenous Leukemia | 2.27 | Imatinib (< 1 µM)[2] |
| Analog 8 | HL-60 | Promyelocytic Leukemia | 1.42 | Imatinib |
| Analog 9 | OKP-GS | Renal Cell Carcinoma | 4.56 | Sorafenib |
| Analog 10 | K562 | Chronic Myelogenous Leukemia | 5.6 | Nilotinib |
| Analog 11 | HL-60 | Promyelocytic Leukemia | 8.2 | Nilotinib |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of key intermediates and a representative kinase inhibitor derived from this compound. These protocols are adapted from established methodologies for analogous compounds.
Protocol 1: Synthesis of a Key Intermediate: 4-(Halomethyl)-3-methoxy-N-methylbenzamide
This protocol describes the conversion of the amino group of the starting material into a more versatile halomethyl group, a common intermediate in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Formaldehyde solution (37%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: Dissolve this compound in an aqueous solution of HCl or HBr at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl or CuBr in the corresponding acid.
-
Add the cold diazonium salt solution to the copper(I) halide solution.
-
Halomethylation (Conceptual Step): While a direct one-pot conversion is complex, a plausible subsequent transformation of the resulting 4-halo-3-methoxy-N-methylbenzamide would be necessary. A more direct, albeit theoretical, approach from the diazonium salt could involve a reaction with formaldehyde in the presence of a suitable catalyst, though this is a non-standard transformation. A more practical route would involve the synthesis of the corresponding 4-formyl derivative followed by reduction and halogenation.
-
Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(halomethyl)-3-methoxy-N-methylbenzamide intermediate.
Protocol 2: Synthesis of a Kinase Inhibitor via Nucleophilic Substitution
This protocol outlines the coupling of the 4-(halomethyl) intermediate with a heterocyclic amine, a common pharmacophore in kinase inhibitors.
Materials:
-
4-(Chloromethyl)-3-methoxy-N-methylbenzamide (from Protocol 1)
-
A suitable heterocyclic amine (e.g., 3-(trifluoromethyl)aniline)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of the heterocyclic amine in DMF, add potassium carbonate.
-
Add a solution of 4-(chloromethyl)-3-methoxy-N-methylbenzamide in DMF to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).
-
Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway commonly targeted by tyrosine kinase inhibitors, such as those targeting EGFR or Bcr-Abl.
Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
References
- 1. 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-amino-3-methoxy-N-methylbenzamide in the Synthesis of PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in the development and progression of various human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors of PI3K has been a major focus of oncology drug discovery. This document outlines a proposed application for 4-amino-3-methoxy-N-methylbenzamide as a key starting material in the synthesis of potent PI3K inhibitors. While the initial query focused on PI3K activators, the available scientific literature strongly indicates that chemical scaffolds derived from substituted aminobenzamides are pivotal in the development of PI3K inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling cascade. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and ultimately promoting cell growth and survival.
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of a PI3K inhibitor.
Proposed Synthesis of a Pyridopyrimidinone PI3K Inhibitor
Based on the structures of known potent PI3K inhibitors, such as PF-04691502, we propose a synthetic route utilizing this compound to generate a key pyridopyrimidinone scaffold. This class of compounds has demonstrated significant inhibitory activity against PI3K and mTOR.
The proposed workflow involves the initial transformation of this compound into a key intermediate that can then be elaborated into the final pyridopyrimidinone inhibitor.
References
Application Notes and Protocols for Amide Coupling with 4-amino-3-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 4-amino-3-methoxy-N-methylbenzamide with a generic carboxylic acid (R-COOH). This electron-rich aniline derivative is a valuable building block in medicinal chemistry, and successful amide bond formation is crucial for the synthesis of a wide range of biologically active molecules.
Introduction
Amide bond formation is one of the most frequently utilized reactions in drug discovery and development. The coupling of an amine with a carboxylic acid to form an amide bond is a condensation reaction that typically requires a coupling agent to activate the carboxylic acid. The choice of coupling reagent, base, and solvent system is critical for achieving high yields and purity, especially when dealing with substituted anilines such as this compound. The electron-donating methoxy group on this substrate can influence its reactivity.
This document outlines two common and effective protocols for this transformation, utilizing different classes of coupling reagents: a carbodiimide-based method (EDC/HOBt) and a uronium-based method (HATU).
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a representative carboxylic acid. Yields are highly dependent on the nature of the carboxylic acid and the specific reaction conditions.
| Coupling Reagent | Additive | Base (equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA (2.5) | DMF | 0 to RT | 4-12 | 75-90 | A cost-effective and robust method. The urea byproduct from EDC is water-soluble, simplifying purification.[1][2][3] |
| HATU | N/A | DIPEA (2.5) | DMF | 0 to RT | 1-4 | 85-95 | A highly efficient and rapid coupling agent, particularly useful for sterically hindered or less reactive partners.[4][5] |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[1][3][6]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Amide Coupling using HATU
This protocol utilizes the highly efficient uronium salt-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add DIPEA (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation of the carboxylic acid.
-
Slowly add a solution of this compound (1.0 eq) in a minimum amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for amide coupling.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
Application Notes and Protocols for the Derivatization of 4-amino-3-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-amino-3-methoxy-N-methylbenzamide. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery, and its derivatization at the 4-amino position allows for the systematic exploration of structure-activity relationships (SAR). The following protocols for N-acylation, N-sulfonylation, and N-alkylation are based on established methods for the derivatization of substituted anilines and are adapted for this specific substrate.
Introduction
This compound possesses a primary aromatic amino group that is amenable to a variety of chemical transformations. The methoxy and N-methylbenzamide functionalities modulate the reactivity of the aniline and provide additional points for potential biological interactions. Derivatization of the 4-amino group can lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties. These protocols are designed to be a valuable resource for researchers engaged in the synthesis of new chemical entities for drug development.
Derivatization Strategies
The primary focus of these protocols is the functionalization of the 4-amino group of this compound. The electron-donating methoxy group ortho to the amine is expected to slightly increase its nucleophilicity compared to unsubstituted aniline.
A general workflow for the derivatization is outlined below:
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
N-Acylation
N-acylation introduces an amide functionality, which can participate in hydrogen bonding and alter the electronic properties of the parent molecule.
Reaction Scheme:
Caption: General N-acylation of this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as pyridine or triethylamine (1.5-2.0 eq.), to the solution and stir at room temperature.
-
Acylating Agent Addition: Slowly add the acylating agent (acyl chloride or anhydride, 1.1-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data (Expected):
| Acylating Agent | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 2 - 4 | 85 - 95 |
| Benzoyl Chloride | Triethylamine | THF | 4 - 8 | 80 - 90 |
| Acetic Anhydride | Pyridine | DCM | 6 - 12 | 90 - 98 |
N-Sulfonylation
N-sulfonylation introduces a sulfonamide group, a common pharmacophore in many drugs.
Reaction Scheme:
Caption: General N-sulfonylation of this compound.
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine or a mixture of DCM and pyridine.
-
Sulfonylating Agent Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive sulfonyl chlorides. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Expected):
| Sulfonylating Agent | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 12 - 18 | 75 - 85 |
| Methanesulfonyl Chloride | Pyridine | DCM | 12 - 24 | 70 - 80 |
| Benzenesulfonyl Chloride | Pyridine | Dioxane | 18 - 24 | 70 - 85 |
N-Alkylation (Reductive Amination)
N-alkylation introduces alkyl or substituted alkyl groups, which can modulate lipophilicity and steric bulk. Reductive amination is a common and efficient method.
Reaction Scheme:
Caption: General N-alkylation via reductive amination.
Protocol:
-
Imine Formation: Dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like methanol or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Work-up: Quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data (Expected):
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Expected Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 4 - 8 | 65 - 80 |
| Acetone | NaBH₄ | Methanol | 2 - 6 | 60 - 75 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 6 - 12 | 70 - 85 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Acyl chlorides, sulfonyl chlorides, and some aldehydes are corrosive and lachrymatory. Handle with care.
-
Sodium borohydride and sodium triacetoxyborohydride react with water to produce flammable hydrogen gas. Add quenching reagents slowly and carefully.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols for the Use of 4-amino-3-methoxy-N-methylbenzamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-amino-3-methoxy-N-methylbenzamide as a versatile precursor in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors for targeted cancer therapy. The protocols outlined below are based on established synthetic methodologies for analogous compounds and provide a framework for the development of novel therapeutics.
Introduction
This compound is a valuable building block in medicinal chemistry. Its substituted aniline core allows for a variety of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries. The benzamide moiety is a common feature in many approved drugs and clinical candidates, often playing a crucial role in binding to biological targets through hydrogen bonding and other non-covalent interactions. This document details the application of this precursor in the discovery of potent and selective kinase inhibitors.
Application: Precursor for Kinase Inhibitor Synthesis
The primary application of this compound in drug discovery is as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general strategy involves the functionalization of the 4-amino group of the precursor to introduce a pharmacophore that can interact with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.
A notable application is in the synthesis of inhibitors targeting receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), which are implicated in the growth and proliferation of various tumors.
General Synthetic Approach
A common synthetic route involves the coupling of this compound with a suitable heterocyclic or aromatic partner. This is often achieved through a nucleophilic aromatic substitution or a coupling reaction, followed by further modifications to enhance potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of a Pyrrolo[2,1-f][1][2][3]triazine-based Kinase Inhibitor
This protocol describes a representative synthesis of a potent kinase inhibitor using this compound as a starting material. The synthesis involves a Buchwald-Hartwig amination to couple the precursor with a substituted pyrrolotriazine core.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 4-chloro-5-methyl-7H-pyrrolo[2,1-f][1][2][3]triazine (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add Pd₂(dba)₃ (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired pyrrolotriazine-benzamide conjugate.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a panel of protein kinases.
Materials:
-
Synthesized benzamide derivatives
-
Recombinant human kinases (e.g., EGFR, PDGFRα, PDGFRβ)
-
ATP (Adenosine triphosphate)
-
Specific peptide substrates for each kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes the evaluation of the antiproliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized benzamide derivatives
-
Cancer cell lines (e.g., K562 for chronic myelogenous leukemia, HL-60 for promyelocytic leukemia)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Data Presentation
The following tables summarize representative quantitative data for a series of kinase inhibitors derived from a 4-aminobenzamide scaffold, demonstrating the potential of this compound as a precursor.
Table 1: In Vitro Kinase Inhibitory Activity of Benzamide Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| BZ-1 | EGFR | 15 |
| HER-2 | 45 | |
| PDGFRα | 8 | |
| PDGFRβ | 12 | |
| BZ-2 | EGFR | 9 |
| HER-2 | 28 | |
| PDGFRα | 5 | |
| PDGFRβ | 7 | |
| BZ-3 | EGFR | 91% inhibition @ 10 nM |
| HER-2 | 75% inhibition @ 10 nM | |
| PDGFRα | 95% inhibition @ 10 nM | |
| PDGFRβ | 92% inhibition @ 10 nM |
Data is representative of compounds synthesized from similar benzamide precursors.[3]
Table 2: Antiproliferative Activity of Benzamide Derivatives against Cancer Cell Lines
| Compound ID | K562 (Leukemia) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) |
| BZ-1a | 2.27 | 1.42 |
| BZ-2a | 2.53 | 1.52 |
Data is representative of compounds synthesized from similar benzamide precursors.[4]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs) like EGFR and PDGFR, which are common targets for inhibitors derived from this compound.
Experimental Workflow Diagram
This diagram outlines the typical workflow in a drug discovery project utilizing this compound as a precursor.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the structural features of the benzamide-based inhibitors and their biological activity.
References
Application Notes and Protocols for the N-alkylation of 4-amino-3-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of the primary amino group of 4-amino-3-methoxy-N-methylbenzamide. The described protocol is based on the robust and widely applicable reductive amination methodology. Reductive amination is a versatile chemical reaction that converts a carbonyl group and an amine into a secondary or tertiary amine.[1][2][3] This method is favored for its operational simplicity, generally high yields, and the commercial availability of a wide range of aldehyde and ketone precursors.
The procedure involves a two-step, one-pot reaction. First, the this compound reacts with an aldehyde or ketone to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the N-alkylated product. This direct approach, where the imine is not isolated, is efficient and minimizes handling of potentially unstable intermediates.[1][4]
Several reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a common choice due to its mildness and selectivity for imines over carbonyl groups.[2][5] Other suitable reagents include sodium cyanoborohydride (NaCNBH₃) and sodium borohydride (NaBH₄).[2][5] The choice of reducing agent can influence reaction conditions and compatibility with other functional groups.
This application note provides a general protocol that can be adapted for the synthesis of a library of N-alkylated this compound derivatives by varying the carbonyl compound used in the reaction.
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of this compound via reductive amination.
Experimental Protocol: N-Alkylation via Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (e.g., isobutyraldehyde, acetone, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous (optional solvent)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Add the desired aldehyde or ketone (1.1-1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-2.0 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative data for the N-alkylation of this compound with various carbonyl compounds. (Note: The data presented are hypothetical and intended for illustrative purposes.)
| Entry | Carbonyl Compound | Alkyl Group (R) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Isobutyraldehyde | Isopropyl | 16 | 85 | >98 |
| 2 | Acetone | Isopropyl | 20 | 78 | >97 |
| 3 | Cyclohexanone | Cyclohexyl | 18 | 82 | >98 |
| 4 | Benzaldehyde | Benzyl | 12 | 91 | >99 |
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship in the selection of reagents for the reductive amination process.
Caption: Reagent selection logic for the synthesis of N-alkylated this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-amino-3-methoxy-N-methylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4-amino-3-methoxy-N-methylbenzamide and its derivatives. These compounds are significant intermediates in the development of various therapeutic agents. The following sections outline a robust synthetic route, detailed experimental procedures for synthesis and purification, and methods for characterization. Additionally, potential applications in drug discovery are discussed, supported by visualizations of relevant biological pathways.
Introduction
Substituted benzamides are a crucial class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The specific derivative, this compound, serves as a key building block for more complex molecules, including kinase inhibitors and imaging agents.[3][4] The scalability of the synthetic process is critical for advancing these compounds from laboratory-scale research to clinical development. This document presents a reproducible and scalable method for the synthesis of the target compound and its analogues.
Synthetic Pathway
A common and scalable approach to synthesize this compound involves a multi-step process starting from a commercially available substituted benzoic acid. A plausible synthetic route is outlined below, based on established amide bond formation and purification methodologies.[5][6][7]
References
- 1. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4-halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[11C]methylbenzamide for imaging of metabotropic glutamate 1 receptor in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Products from 4-amino-3-methoxy-N-methylbenzamide Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-amino-3-methoxy-N-methylbenzamide and its derivatives. The synthesis of this and related benzamides can result in a mixture of the desired product, unreacted starting materials, and various by-products. Effective purification is therefore a critical step to isolate the compound of interest at a purity level suitable for downstream applications such as biological screening, structural analysis, and formulation development.
The protocols outlined below focus on two primary and widely applicable purification techniques: recrystallization and flash column chromatography . These methods leverage differences in the physicochemical properties, such as solubility and polarity, between the target compound and impurities.
Data Presentation
The following table summarizes representative quantitative data for the purification of a crude reaction product containing a this compound derivative. These values are intended as a general guide and may vary depending on the specific reaction conditions and the nature of the impurities.
| Parameter | Recrystallization | Flash Column Chromatography |
| Starting Purity (by HPLC) | ~80-90% | ~80-90% |
| Final Purity (by HPLC) | >98% | >99% |
| Typical Yield | 70-85% | 60-75% |
| Recovery | High | Moderate to High |
| Solvent Consumption | Moderate | High |
| Time Requirement | 3-5 hours | 5-8 hours |
| Scalability | Excellent | Good |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a robust technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures. For benzamide derivatives, polar solvents or a mixed-solvent system are often effective.
Materials:
-
Crude this compound product
-
Ethanol, 95%
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Based on the polarity of this compound, a polar solvent like ethanol is a good starting point. A mixed solvent system, such as ethanol/water, can also be highly effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the compound completely. Gentle heating and stirring will facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration to remove them. This step is crucial for obtaining high-purity crystals.
-
Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be slowed down by insulating the flask.
-
Crystal Collection: Once crystallization is complete, collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). This method is particularly useful for separating complex mixtures or when recrystallization is not effective.
Materials:
-
Crude this compound product
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column for chromatography
-
Elution solvents (e.g., DCM/MeOH mixture)
-
Collection tubes or flasks
Procedure:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 100% DCM). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol. A common gradient for benzamide derivatives is from 0% to 10% methanol in dichloromethane. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis prior to the column separation.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Analysis: Analyze the collected fractions for the presence of the desired product using TLC or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates the logical workflow for the purification and analysis of products from this compound reactions.
Caption: A logical workflow for the purification and analysis of this compound.
Disclaimer: The protocols and data presented in this document are intended as a general guide. Researchers should optimize these procedures based on their specific experimental results and the nature of the crude product mixture. The biological activity and potential signaling pathway involvement of this compound are not well-documented in publicly available literature; therefore, a relevant signaling pathway diagram is not included. The provided workflow diagram illustrates the purification process itself.
Application Notes & Protocols: The Role of 4-Amino-3-methoxy-N-methylbenzamide in the Generation of Parallel Synthesis Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern drug discovery and medicinal chemistry, the rapid generation of compound libraries with diverse structural motifs is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy to efficiently create large numbers of related compounds. A key element in the success of parallel synthesis is the selection of versatile building blocks that allow for the introduction of molecular diversity from a common scaffold. 4-Amino-3-methoxy-N-methylbenzamide is an exemplary scaffold for this purpose. Its structure incorporates a primary aromatic amine that serves as a convenient handle for a wide array of chemical transformations, while the methoxy and N-methylbenzamide moieties can influence the physicochemical properties and conformational preferences of the resulting library members. These characteristics make it a valuable starting point for creating focused libraries aimed at various biological targets. This document provides detailed protocols for the utilization of this compound in parallel synthesis workflows.
Core Scaffold Properties and Applications
This compound is a trifunctional building block that can be strategically employed in library synthesis. The primary amino group is the most reactive site for diversification, allowing for reactions such as acylation, sulfonylation, and reductive amination. The methoxy group can play a role in modulating properties like solubility and lipophilicity, and it can also influence the binding orientation of the molecule within a target's active site. The N-methylbenzamide core provides a rigid backbone that can be further modified if desired, though it typically serves as a constant structural element within a library. The strategic functionalization of the amino group allows for the systematic exploration of the chemical space around the benzamide core, which is a common feature in many biologically active compounds.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold: this compound
This protocol outlines the synthesis of the this compound scaffold from commercially available 4-amino-3-methoxybenzoic acid.
Materials and Reagents:
-
4-amino-3-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine solution (2.0 M in THF)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid). Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-amino-3-methoxybenzoyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM (10 mL per gram of starting acid).
-
In a separate flask, cool a solution of methylamine in THF (2.5 eq) to 0 °C.
-
To the methylamine solution, add the acid chloride solution dropwise with vigorous stirring.
-
Add triethylamine (1.5 eq) to the reaction mixture to scavenge the HCl generated.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Parallel Library Synthesis via Acylation
This protocol describes the parallel acylation of this compound with a diverse set of acyl chlorides in a 96-well plate format.
Materials and Reagents:
-
This compound stock solution in anhydrous DCM (0.1 M)
-
A library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, cyclopropanecarbonyl chloride) as stock solutions in anhydrous DCM (0.12 M)
-
Triethylamine (TEA) stock solution in anhydrous DCM (0.3 M)
-
96-well reaction block
-
Multi-channel pipette
-
Inert gas manifold for 96-well plates
Procedure:
-
Reaction Setup: To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.02 mmol, 1.0 eq) using a multi-channel pipette.
-
Reagent Addition: Add 200 µL of the respective acyl chloride stock solution (0.024 mmol, 1.2 eq) to each corresponding well.
-
Add 100 µL of the TEA stock solution (0.03 mmol, 1.5 eq) to each well to initiate the reaction.
-
Reaction Conditions: Seal the reaction block and place it on a shaker at room temperature for 12 hours under an inert atmosphere.
-
Work-up: After the reaction is complete, add 500 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction.
-
Add 1 mL of DCM to each well and mix thoroughly. Allow the layers to separate.
-
Carefully remove the aqueous layer from each well using a multi-channel pipette.
-
Wash the organic layer in each well with 500 µL of brine.
-
Transfer the organic layer from each well to a new 96-well plate containing anhydrous MgSO₄.
-
After drying for 30 minutes, filter the solutions into a tared 96-well collection plate.
-
Product Isolation: Evaporate the solvent from the collection plate under a stream of nitrogen or using a centrifugal evaporator to yield the library of acylated products.
-
Analyze the purity and confirm the identity of selected library members by LC-MS and ¹H NMR.
Data Presentation
The following table summarizes representative quantitative data for the parallel acylation of this compound with a selection of acyl chlorides.
| Entry | Acyl Chloride | Product | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Benzoyl chloride | N-(4-(benzamido)-2-methoxy-5-methylphenyl)acetamide | 85 | >95 |
| 2 | Acetyl chloride | N-(4-acetamido-2-methoxy-5-methylphenyl)acetamide | 92 | >98 |
| 3 | Cyclopropanecarbonyl chloride | N-(4-(cyclopropanecarboxamido)-2-methoxy-5-methylphenyl)acetamide | 88 | >95 |
| 4 | 4-Chlorobenzoyl chloride | N-(4-(4-chlorobenzamido)-2-methoxy-5-methylphenyl)acetamide | 83 | >95 |
| 5 | Thiophene-2-carbonyl chloride | N-(2-methoxy-5-methyl-4-(thiophene-2-carboxamido)phenyl)acetamide | 79 | >90 |
Visualizations
Caption: Workflow for scaffold synthesis and parallel library generation.
Caption: Diversification strategy for the benzamide scaffold.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-3-methoxy-N-methylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-amino-3-methoxy-N-methylbenzamide. The information is presented in a practical question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct synthetic approach involves a two-step process starting from 4-amino-3-methoxybenzoic acid. The first step is the activation of the carboxylic acid, typically by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The second step is the amidation of the resulting acyl chloride with methylamine.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main potential side reactions include:
-
Polymerization/Oligomerization: The starting material, 4-amino-3-methoxybenzoic acid, possesses both an amine and a carboxylic acid group. During the activation of the carboxylic acid, the activated intermediate can react with the amino group of another starting material molecule, leading to the formation of dimers and larger polymer chains.
-
Diacylation of the Product: The desired product, this compound, contains a primary aromatic amine which can react with a second molecule of the activated 4-amino-3-methoxybenzoyl chloride to form a diacylated byproduct.
-
Hydrolysis of the Acyl Chloride: The presence of moisture in the reaction can lead to the hydrolysis of the acyl chloride intermediate back to the starting carboxylic acid, reducing the overall yield.
Q3: How can I minimize the formation of polymeric byproducts?
A3: Minimizing polymerization is crucial for a successful synthesis. Key strategies include:
-
Control of Reaction Temperature: Keep the temperature low during the activation of the carboxylic acid to reduce the rate of the competing polymerization reaction.
-
Order of Reagent Addition: Add the chlorinating agent to a solution of the 4-amino-3-methoxybenzoic acid at a controlled rate.
-
Use of Excess Acylating Agent (in the second step): While this may seem counterintuitive, using a slight excess of the formed acyl chloride when reacting with methylamine can help to favor the desired reaction over the polymerization of the remaining starting material. However, this must be balanced with the risk of diacylation.
Q4: What is the best way to purify the crude this compound?
A4: The choice of purification method depends on the scale of the reaction and the impurity profile.
-
Recrystallization: This is an effective method for removing most impurities. A suitable solvent system, often a mixture like ethanol/water or ethyl acetate/hexane, should be determined experimentally.
-
Column Chromatography: For high purity, especially on a smaller scale, silica gel column chromatography is recommended. A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. Due to the basicity of the amino group, tailing on the column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | 1. Incomplete conversion of the carboxylic acid to the acyl chloride. 2. Hydrolysis of the acyl chloride intermediate. 3. Significant formation of polymeric byproducts. | 1. Ensure the use of a sufficient excess of the chlorinating agent (e.g., thionyl chloride) and allow for adequate reaction time. 2. Conduct the reaction under strictly anhydrous conditions. Use dry glassware and anhydrous solvents. 3. Control the temperature during the activation step and consider protecting the amino group if polymerization is severe. |
| Presence of a High Molecular Weight, Insoluble Material in the Crude Product | Formation of polymeric or oligomeric side products due to the reaction between the amino and activated carboxyl groups of the starting material. | - Lower the reaction temperature during the activation step. - Add the activating agent (e.g., thionyl chloride) slowly to the solution of the amino acid. - Consider using a protecting group for the amine if other methods fail. |
| Detection of a Byproduct with a Mass Corresponding to a Diacylated Product | The primary amino group of the product has reacted with another molecule of the acyl chloride intermediate. | - Use a controlled stoichiometry, avoiding a large excess of the acyl chloride. - Add the acyl chloride solution slowly to the methylamine solution to maintain a high concentration of the amine nucleophile. |
| Significant Amount of Unreacted 4-amino-3-methoxybenzoic acid in the Final Product | 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the acyl chloride back to the carboxylic acid. | 1. Increase the amount of the activating agent or the reaction time for the activation step. 2. Ensure all reagents and solvents are anhydrous. |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities that are depressing the melting point and inhibiting crystallization. | - Purify the crude product using column chromatography to remove the impurities before attempting recrystallization. - Try different solvent systems for recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Formation of 4-amino-3-methoxybenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-amino-3-methoxybenzoyl chloride can be used in the next step without further purification.
Step 2: Amidation with Methylamine
-
Dissolve the crude 4-amino-3-methoxybenzoyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
In a separate flask, prepare a solution of methylamine (2.0 - 3.0 eq) in the same solvent and cool it in an ice bath.
-
Slowly add the acyl chloride solution to the stirred methylamine solution.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove any unreacted acid and other acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add a less polar co-solvent (e.g., water or hexane) until the solution becomes slightly turbid.
-
Gently reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of 4-amino-3-methoxy-N-methylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-amino-3-methoxy-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurity is typically the unreacted starting material, 4-amino-3-methoxybenzoic acid, from the amidation reaction. Other potential impurities include residual coupling reagents, solvents, and side-products from the synthesis.
Q2: What are the primary challenges in the purification of this compound?
A2: The primary challenges stem from the compound's polarity and the presence of a basic amino group. The amino group can interact strongly with acidic stationary phases like silica gel during column chromatography, leading to poor separation and tailing of peaks. The presence of the structurally similar and polar starting material, 4-amino-3-methoxybenzoic acid, can also make separation by recrystallization challenging.
Q3: Which purification techniques are most effective for this compound?
A3: The two most effective and commonly used techniques are recrystallization and flash column chromatography. The choice between them depends on the impurity profile, the scale of the purification, and the desired final purity.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the degree of separation and identify the fractions containing the pure product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily product instead of crystals | The solvent may be too nonpolar, or the compound is "oiling out." | Add a small amount of a more polar co-solvent. Ensure the cooling process is slow and undisturbed. |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used), or the cooling is too rapid. | Concentrate the solution by evaporating some solvent and allow it to cool slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization. |
| Low recovery of the purified product | Too much solvent was used, or the crystals were washed with a solvent in which they are too soluble. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | The impurity has very similar solubility characteristics to the product in the chosen solvent. | Try a different solvent or a mixture of solvents for the recrystallization. If the impurity is the starting carboxylic acid, a mild basic wash of the crude product before recrystallization might help. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product is streaking or tailing on the column | The basic amino group is interacting strongly with the acidic silica gel. | Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a basic modifier like triethylamine (0.1-1%). Alternatively, use a different stationary phase such as alumina. |
| Poor separation from starting material (4-amino-3-methoxybenzoic acid) | The eluent system is not optimized for separating the two polar compounds. | A gradient elution is often necessary. Start with a less polar eluent and gradually increase the polarity. A common solvent system is a gradient of ethyl acetate in hexanes, with a small percentage of methanol added to the ethyl acetate for more polar compounds. The addition of triethylamine will also help in the separation by deactivating the silica. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing a small percentage of methanol in dichloromethane or ethyl acetate may be required. |
| Multiple fractions contain a mixture of product and impurities | The column was not packed properly, or the sample was loaded incorrectly. | Ensure the silica gel is packed uniformly without any cracks or channels. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. |
Quantitative Data Summary
The following table provides a general comparison of the expected outcomes for the purification of a 10-gram batch of crude this compound.
| Parameter | Recrystallization | Flash Column Chromatography |
| Starting Purity (typical) | ~85% | ~85% |
| Final Purity (typical) | >98% | >99% |
| Yield (typical) | 70-85% | 60-75% |
| Solvent Consumption | Moderate | High |
| Time Requirement | 3-5 hours | 5-8 hours |
| Scalability | Good | Moderate |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined through small-scale solubility tests. A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexanes)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) while stirring and heating until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a co-solvent (e.g., water or hexanes), add it dropwise to the hot solution until the solution becomes slightly turbid, then add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography with a modified eluent to minimize interaction with the stationary phase.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Solvents for the mobile phase (e.g., hexanes, ethyl acetate, triethylamine)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Eluent Preparation: Prepare the mobile phase. A common starting point is a mixture of hexanes and ethyl acetate. Add 0.1-1% triethylamine to the eluent mixture to deactivate the silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat and stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A simplified workflow for the purification of this compound by recrystallization.
Caption: A decision-making diagram for troubleshooting common issues during the column chromatography of this compound.
4-amino-3-methoxy-N-methylbenzamide stability and degradation products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-amino-3-methoxy-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: While specific data for this compound is not extensively published, based on its functional groups (aromatic amine, methoxy ether, and N-methylbenzamide), it is expected to be relatively stable under normal storage conditions (cool, dry, and dark). However, aromatic amines and ethers can be susceptible to long-term degradation.[1][2][3] For optimal stability, it is recommended to store the solid compound in a tightly sealed container, protected from light and moisture. Solutions should be prepared fresh; for storage, they should be kept at low temperatures (-20°C or -80°C) and aliquoted to avoid repeated freeze-thaw cycles.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to several degradation pathways under stress conditions:
-
Oxidative Degradation: The aromatic amine group is prone to oxidation, which can lead to the formation of N-oxides, nitroso, or nitro derivatives, and potentially colored polymeric products.[3] The electron-donating amino and methoxy groups can activate the aromatic ring, making it more susceptible to oxidative processes.
-
Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, which would cleave the molecule into 4-amino-3-methoxybenzoic acid and methylamine.[4][5] While amide bonds are generally stable, hydrolysis can be accelerated at elevated temperatures and extreme pH.[6][7]
-
Photodegradation: Aromatic amines and ethers can be sensitive to light. Exposure to UV or high-intensity visible light may lead to the formation of radical intermediates and subsequent degradation products.[8][9][10]
-
Thermal Degradation: At elevated temperatures, degradation can occur, potentially involving cleavage of the methoxy group (O-demethylation) or the amide bond.[2][11][12]
Q3: What are the potential degradation products of this compound?
A3: Based on the potential degradation pathways, the following are plausible degradation products:
-
From Hydrolysis:
-
4-amino-3-methoxybenzoic acid
-
Methylamine
-
-
From Oxidation:
-
4-nitroso-3-methoxy-N-methylbenzamide
-
4-nitro-3-methoxy-N-methylbenzamide
-
N-oxide derivatives
-
Products of oxidative coupling (polymeric)
-
-
From O-Demethylation (Thermal/Acidic conditions):
-
4-amino-3-hydroxy-N-methylbenzamide
-
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, is recommended. This method should be able to separate the parent compound from its potential degradation products. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or unexpected experimental results over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If solutions must be stored, aliquot and store at -80°C, protected from light. Perform a quick purity check of your stock solution using HPLC. |
| Appearance of new peaks in the chromatogram of a sample. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them. Ensure your analytical method has the appropriate specificity. |
| Discoloration of the solid compound or solutions. | Likely oxidative degradation of the aromatic amine moiety. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, consider de-gassing the solvent before use. Always protect from light. |
| Poor mass balance in a forced degradation study. | Formation of volatile degradation products (e.g., methylamine) or non-chromophoric products. Degradation products may be retained on the column. | Use a mass spectrometer in conjunction with HPLC (LC-MS) to identify all potential products. Adjust chromatographic conditions (e.g., gradient, mobile phase pH) to ensure all components are eluted. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol is a general guideline and should be adapted based on the specific experimental setup and analytical instrumentation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial.
-
Heat at 80°C in a temperature-controlled oven for 48 hours.
-
At appropriate time points, dissolve a weighed amount of the solid in the initial solvent to prepare a solution for HPLC analysis.
-
-
Photolytic Degradation (Solution):
-
Expose 1 mL of the stock solution in a quartz cuvette to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze the sample by HPLC.
-
3. Analysis: Analyze all samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity. An LC-MS can be used for the identification of degradation products.
Data Presentation
Table 1: Summary of Expected Forced Degradation Results
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 4-amino-3-methoxybenzoic acid, Methylamine |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 4-amino-3-methoxybenzoic acid, Methylamine |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 4-nitroso/nitro derivatives, N-oxides, Polymeric products |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours | 4-amino-3-hydroxy-N-methylbenzamide, Hydrolysis products |
| Photolytic | UV/Vis Light | Ambient | As per ICH Q1B | Oxidative and other radical-mediated degradation products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. [scholarsjunction.msstate.edu]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. uregina.ca [uregina.ca]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of Photodegradation of Bentazon Herbicide by Using ZnO-Sm2O3 Nanocomposite Under UV Light [mdpi.com]
- 10. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biopharminternational.com [biopharminternational.com]
troubleshooting low reactivity of 4-amino-3-methoxy-N-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 4-amino-3-methoxy-N-methylbenzamide in their experiments.
Troubleshooting Guides & FAQs
This section is divided into two common reaction types where this compound is likely to be used as a starting material: Acylation of the Amino Group (Amide Bond Formation) and N-Alkylation of the Benzamide .
Part 1: Acylation of the 4-Amino Group
The primary amino group of this compound is a key site for reactions such as amide bond formation. The electron-donating effects of the methoxy and amino groups increase the nucleophilicity of the aromatic ring and the amino group itself. However, issues with reactivity can still arise.
FAQs - Acylation/Amide Coupling
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Question 1: I am observing low to no yield of my desired amide product when reacting this compound with a carboxylic acid. What are the potential causes?
-
Answer: Low yields in amide coupling reactions, even with electron-rich anilines like this compound, can be attributed to several factors:
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Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be effective enough, or the activated species could be too short-lived to react.[1][2]
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Protonation of the Amine: The amino group of your benzamide can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]
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Steric Hindrance: While the methoxy group is not exceptionally bulky, steric hindrance can still be a factor, especially if the coupling partner or the carboxylic acid itself is sterically demanding.[1][3]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.[1]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
-
-
-
Question 2: How can I improve the yield of my amide coupling reaction with this compound?
-
Answer: To improve your yields, consider the following optimization strategies:
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Optimize the Coupling Reagent: For electron-rich anilines, standard coupling reagents may be sufficient, but for challenging couplings, more potent reagents might be necessary. A comparison of common coupling reagents is provided in Table 1.
-
Incorporate Additives: Additives like 1-Hydroxybenzotriazole (HOBt) can minimize side reactions and improve efficiency by forming a more reactive intermediate. 4-Dimethylaminopyridine (DMAP) can act as an acyl transfer catalyst in sluggish reactions.[4]
-
Convert to a More Reactive Acyl Species: If standard methods fail, converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or an acyl fluoride can be highly effective for difficult couplings.[4]
-
Adjust Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF, NMP, or acetonitrile are generally good choices.[4]
-
Temperature: While many reactions are run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes overcome activation barriers for less reactive partners.[4]
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Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without competing with the amine nucleophile.[1]
-
-
-
Part 2: N-Alkylation of the Benzamide
The secondary amide nitrogen in this compound can also undergo reactions, such as N-alkylation. This reaction typically requires deprotonation of the amide proton to form a more nucleophilic species.
FAQs - N-Alkylation
-
Question 1: My N-alkylation reaction of this compound is not proceeding. What could be the issue?
-
Answer: The amide nitrogen is generally not very nucleophilic. Successful N-alkylation often depends on the following factors:
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Insufficiently Strong Base: A strong base is typically required to deprotonate the amide. Common bases like potassium carbonate may not be sufficient.
-
Poor Leaving Group on the Alkylating Agent: The alkylating agent should have a good leaving group (e.g., iodide, bromide, or tosylate).
-
Inappropriate Solvent: The choice of solvent can greatly influence the solubility of the reactants and the reaction rate.
-
Catalyst Requirement: Some N-alkylation reactions, particularly with less reactive alkylating agents like alcohols, may require a transition metal catalyst.
-
-
-
Question 2: What are the recommended conditions for N-alkylation of a benzamide?
-
Answer: To enhance the reactivity for N-alkylation, consider these approaches:
-
Use of a Strong Base: Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) are often necessary to generate the amide anion.
-
Choice of Solvent: Polar aprotic solvents such as THF or DMF are commonly used for these types of reactions.
-
"Borrowing Hydrogen" Catalysis: For N-alkylation using alcohols, a "borrowing hydrogen" or "hydrogen auto-transfer" methodology employing catalysts based on palladium, iridium, or cobalt can be very effective.[1][5] This method avoids the need for pre-activated alkylating agents.
-
Reaction Temperature: Heating the reaction is often required to drive the alkylation to completion.
-
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Anilines (Note: The following data represents typical yields for amide coupling reactions with substituted anilines and may vary for this compound.)
| Coupling Reagent/System | Additive(s) | Typical Base | Common Solvents | General Yield Range | Key Considerations |
| EDC | HOBt, DMAP | DIPEA, Et₃N | DCM, DMF, MeCN | 60-95% | Good for a wide range of substrates; water-soluble byproducts are easily removed.[6][7] |
| HATU | None | DIPEA | DMF, NMP | 70-98% | Highly efficient for sterically hindered and electron-deficient amines.[8] |
| DCC | DMAP | None needed | DCM | 70-90% | Dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration.[9] |
| SOCl₂ or (COCl)₂ | cat. DMF | Pyridine, Et₃N | DCM, Toluene | 75-95% | Forms a highly reactive acyl chloride; may not be suitable for sensitive substrates. |
| T3P® (Propylphosphonic Anhydride) | Pyridine | Pyridine | Ethyl Acetate, MeCN | 80-99% | Broadly applicable with an easy workup as byproducts are water-soluble. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt/DMAP
This protocol is adapted from a method shown to be effective for electron-deficient and unreactive amines and is applicable to electron-rich systems.[4][7]
-
To a solution of the carboxylic acid (1.0 equiv) in acetonitrile (0.2 M), add this compound (1.0 equiv).
-
Add EDC (1.0 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for N-Alkylation of a Benzamide using a Strong Base
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base such as sodium hydride (NaH, 1.1 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv) dropwise.
-
Heat the reaction mixture as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: General workflow for amide coupling reactions.
References
- 1. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 4-amino-3-methoxy-N-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-amino-3-methoxy-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The primary and most effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often the preferred initial method for amides as it can be highly efficient at removing impurities and may result in high yields of the pure product.[1] For achieving very high purity, particularly on a smaller scale, column chromatography is also a suitable and widely used technique.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Common impurities can originate from the starting materials or side reactions during the synthesis. These may include:
-
Unreacted starting materials: 4-amino-3-methoxybenzoic acid and methylamine or its salt.
-
Byproducts from the amide coupling reaction: Depending on the coupling reagents used, byproducts such as ureas (if carbodiimides are used) can be present.
-
Related isomers or degradation products: Formed if the reaction conditions are not optimal.
It is crucial to use high-purity starting materials and optimize reaction conditions to minimize the formation of these byproducts.
Q3: How does the basicity of the amino group in this compound affect purification by column chromatography?
A3: The presence of a basic amino group can cause the compound to interact strongly with the acidic nature of standard silica gel. This interaction can lead to several issues during column chromatography, including streaking of the compound on the column, poor separation from impurities, and in some cases, decomposition of the product on the column, which results in a lower overall yield.
Q4: Can I use an alternative to standard silica gel for column chromatography?
A4: Yes, to counteract the issues caused by the basic amino group, you can use deactivated silica gel. This is typically achieved by treating the silica gel with a basic modifier. A common practice is to add a small percentage, typically 1-3%, of a tertiary amine like triethylamine to the eluent system. This helps to minimize the strong interactions between the basic compound and the acidic silica gel, leading to better elution and separation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent choice. 3. Presence of insoluble impurities. | 1. Add more of the hot solvent in small portions until the solid dissolves. 2. Select a more suitable solvent or a solvent mixture. 3. If a significant amount of the compound has dissolved and some solid remains, perform a hot filtration to remove the insoluble material.[2] |
| "Oiling out" instead of crystal formation. | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. Impurities are depressing the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Insulate the flask to slow down the cooling process. 3. Consider a preliminary purification step like a simple filtration or a quick column pass to remove some impurities before recrystallization. |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated but lacks nucleation sites. | 1. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[2] |
| Low yield of recovered crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool it again to recover more product. 2. Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Compound streaks on the TLC plate and column. | The basic amino group is interacting strongly with the acidic silica gel. | Add 1-3% triethylamine to the eluent to deactivate the silica gel and improve the peak shape. |
| Poor separation of the product from impurities. | 1. The eluent system is not optimal. 2. The column is overloaded. | 1. Systematically vary the polarity of the eluent. A common starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol. 2. Use a larger column or load less crude material. |
| Low recovery of the compound from the column. | 1. The compound is irreversibly adsorbed onto the silica gel. 2. The compound is eluting very slowly or not at all. | 1. Use a more polar eluent system or add a basic modifier like triethylamine. 2. Gradually increase the polarity of the eluent during the chromatography (gradient elution). |
Data Presentation
The following table summarizes the expected quantitative data from the purification of a 10-gram batch of a crude aromatic amide structurally similar to this compound. This data is intended to provide a benchmark for researchers.
| Parameter | Recrystallization | Flash Column Chromatography |
| Starting Purity (by HPLC) | ~85% | ~85% |
| Final Purity (by HPLC) | >98% | >99% |
| Yield | 75-85% | 65-80% |
| Solvent Consumption | Moderate | High |
| Time Requirement | 4-6 hours | 6-8 hours |
| Scalability | Excellent | Good |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, a polar solvent or a mixed solvent system is likely to be effective.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure that may need to be adapted based on the specific impurities present.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running Thin Layer Chromatography (TLC) of the crude material in various solvent mixtures. The ideal system will show good separation between the desired product and impurities, with an Rf value for the product of around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder ("dry loading"). Carefully load this powder onto the top of the packed silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the compound.
-
Fraction Collection: Collect fractions in separate tubes as the compound elutes from the column.
-
Analysis: Monitor the collected fractions using TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization Workflow for Purification.
Caption: Flash Chromatography Purification Workflow.
References
Technical Support Center: 4-Amino-3-methoxy-N-methylbenzamide Reactions
Welcome to the technical support center for experiments involving 4-amino-3-methoxy-N-methylbenzamide. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. Could the solvent be the issue?
A1: Absolutely. Solvent choice is critical in reactions involving amide bond formation or modification. Low yields can often be attributed to several solvent-related factors:
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Poor Solubility: If your starting materials, particularly the this compound or its precursor, are not fully dissolved, the reaction will be slow and incomplete.
-
Inappropriate Polarity: For many coupling reactions to form the amide, polar aprotic solvents are preferred.[1] Protic solvents (like water, methanol, or ethanol) can form hydrogen bonds with anionic nucleophiles, "caging" them and reducing their reactivity, which drastically lowers the reaction rate and yield.[1][2]
-
Presence of Water: Unless the reaction is known to be tolerant to water, using a dry, anhydrous aprotic solvent is crucial. Water can hydrolyze activated intermediates (like acyl chlorides) or quench strong bases, leading to side reactions and reduced yield.[3]
Q2: I'm observing significant side product formation. How can solvent choice mitigate this?
A2: Solvents can influence reaction selectivity and the formation of byproducts. For instance, in N-methylation reactions, using an excess of the methylating agent can sometimes lead to the formation of undesired quaternary salts.[3] The choice of solvent can affect the solubility of the desired product versus the side products, potentially preventing over-reaction if the desired product precipitates out of the solution. Additionally, the solvent's polarity can stabilize or destabilize certain transition states, favoring one reaction pathway over another.
Q3: Which solvent should I choose for my reaction?
A3: The ideal solvent depends on the specific reaction type (e.g., amide formation, N-alkylation). For typical amide coupling reactions using coupling agents (like DCC, EDC, HATU) or starting from an acyl chloride, polar aprotic solvents are the standard choice.[4][] They possess a large dipole moment that helps dissolve polar reactants and intermediates but lack acidic protons that can interfere with the reaction.[6]
Troubleshooting Guides
Problem: Low Reaction Yield
If you are experiencing low yields, follow this diagnostic workflow to identify the potential cause.
Caption: Troubleshooting workflow for low reaction yield.
Problem: Difficulty in Product Purification
Purification challenges often arise from residual starting materials or the formation of polar byproducts.
-
Issue: The product is difficult to separate from the starting amine/carboxylic acid.
-
Solution: Perform an aqueous workup. If your product is soluble in a non-polar organic solvent (like ethyl acetate or DCM), wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amines and then with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acids.[7]
-
-
Issue: The product streaks on a silica TLC plate.
-
Solution: The free amino group on your molecule can interact strongly with the acidic silica gel. When preparing your mobile phase for column chromatography, consider adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the solvent system to improve peak shape and separation.
-
-
Issue: The product fails to crystallize.
-
Solution: Ensure the product is pure before attempting recrystallization. If it is, screen a variety of solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexane.
-
Data Presentation
Table 1: Properties of Common Solvents in Organic Synthesis
This table summarizes the properties of solvents frequently used in reactions involving benzamides. Polar aprotic solvents are generally recommended for amide synthesis as they do not suppress the reactivity of nucleophiles.[1][6][8]
| Solvent Name | Abbreviation | Type | Dielectric Constant (ε) | Typical Use |
| Dimethylformamide | DMF | Polar Aprotic | 37 | Amide coupling, SN2 reactions |
| Acetonitrile | MeCN | Polar Aprotic | 37.5 | SN2 reactions, good for dissolving polar compounds |
| Tetrahydrofuran | THF | Polar Aprotic | 7.5 | General purpose, Grignard reactions, amidations |
| Dichloromethane | DCM | Polar Aprotic | 9.1 | Extractions, general reactions, amidations |
| Ethanol | EtOH | Polar Protic | 24.5 | Can interfere with nucleophiles; sometimes used for recrystallization |
| Water | H₂O | Polar Protic | 80.1 | Generally avoided except in specific reactions (e.g., Schotten-Baumann) |
Table 2: Solubility Profile of Related Benzamides
While specific quantitative data for this compound is limited, the solubility of structurally similar benzamides provides a useful reference. 4-amino-N-methylbenzamide is noted to be soluble in alcohols and ethers, and slightly soluble in water.[9] m-Methoxybenzamide is soluble in DMSO, DMF, and ethanol.[10]
| Solvent | Expected Solubility of this compound | Rationale / Notes |
| DMSO, DMF | High | Highly polar aprotic solvents, effective for dissolving amides.[10] |
| Methanol, Ethanol | Moderate to High | Polar protic solvents capable of hydrogen bonding with the amide and amino groups.[9][11] |
| Acetonitrile, THF | Moderate | Good general-purpose polar aprotic solvents. |
| Dichloromethane | Moderate to Low | Less polar than other aprotic solvents. |
| Water | Low to Slight | The organic backbone limits water solubility, though the polar groups provide some affinity.[9] |
| Hexane, Toluene | Very Low | Non-polar solvents are unlikely to dissolve this polar molecule effectively.[11] |
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a typical procedure for forming this compound from its corresponding carboxylic acid precursor using HATU, a common peptide coupling reagent.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chembk.com [chembk.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of 4-Amino-3-methoxy-N-methylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-amino-3-methoxy-N-methylbenzamide, with a focus on temperature optimization.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. Could the reaction temperature be the cause?
A: Yes, incorrect reaction temperature is a frequent cause of low yields in benzamide synthesis.
-
Temperature Too Low: If the temperature is insufficient, the reaction rate will be slow, potentially leading to an incomplete reaction. This leaves unreacted starting materials, primarily 4-amino-3-methoxybenzoic acid and methylamine, in the reaction mixture, thus lowering the yield of the desired product.
-
Temperature Too High: Excessive heat can lead to the decomposition of the starting materials or the final product. High temperatures can also promote the formation of side products, such as polymers or products from unwanted side reactions, which will reduce the overall yield of this compound.
Q2: I am observing significant impurities in my final product. How can I optimize the temperature to improve purity?
A: Temperature is a critical parameter for controlling the purity of the final product.
-
Formation of Side Products: Elevated temperatures can increase the rate of side reactions. For instance, the amino group of one molecule of 4-amino-3-methoxybenzoic acid could react with the activated carboxyl group of another, leading to dimer or oligomer formation.
-
Optimal Temperature Range: There is often an optimal temperature range that maximizes the rate of the desired reaction while minimizing the rates of side reactions. It is crucial to identify this range through systematic experimentation.
Q3: My reaction seems to stall and does not go to completion. What role does temperature play in this?
A: A stalled reaction is a common issue that can often be resolved by adjusting the temperature.
-
Activation Energy: Every chemical reaction has an energy barrier, known as the activation energy, that must be overcome for the reaction to proceed. If the reaction temperature is too low, the reacting molecules may not have sufficient energy to overcome this barrier, causing the reaction to proceed very slowly or not at all.
-
Increasing Reaction Rate: Gradually increasing the reaction temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, and thus a higher reaction rate. Care must be taken not to increase the temperature too much, as this can lead to the issues mentioned in the previous questions.
Q4: I am using a coupling reagent for the synthesis. How does temperature affect these types of reactions?
A: Temperature control is also crucial when using coupling reagents to facilitate the amide bond formation.
-
Activation Step: The activation of the carboxylic acid by the coupling reagent is often temperature-dependent. Some coupling reagents require cooling (e.g., 0 °C) to prevent premature decomposition of the activated intermediate, while others may require room temperature or slightly elevated temperatures for efficient activation.
-
Stability of Reagents: Coupling reagents and the activated intermediates can be thermally unstable. Running the reaction at too high a temperature can lead to the degradation of these species, resulting in a lower yield of the desired amide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the synthesis of this compound?
A: A good starting point for the reaction of an activated 4-amino-3-methoxybenzoic acid derivative (like the acyl chloride) with methylamine is typically at a low temperature, such as 0 °C, especially during the addition of the amine. This helps to control the initial exothermic reaction. After the initial addition, the reaction can be allowed to slowly warm to room temperature and stirred for several hours. For reactions that are sluggish at room temperature, gentle heating to 40-60 °C can be beneficial.
Q2: How can I determine the optimal temperature for my synthesis?
A: The optimal temperature should be determined empirically. A systematic approach involves running the reaction at a series of different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) while keeping all other parameters constant. The yield and purity of the product at each temperature should be analyzed to identify the optimal conditions.
Q3: Are there any specific side reactions related to temperature that I should be aware of?
A: Yes, at higher temperatures, you may observe an increase in the formation of N,N-dimethylated byproducts if the methylating agent for the amine is present in excess. Additionally, polymerization of the starting material, as mentioned in the troubleshooting guide, can become more significant at elevated temperatures.
Q4: Can microwave synthesis be used for this reaction, and how does that affect temperature considerations?
A: Microwave-assisted synthesis can be a very effective method for this type of reaction, often leading to significantly reduced reaction times.[1] In a microwave reactor, the temperature can be precisely controlled. It is still necessary to perform an optimization study to find the ideal temperature, as excessive temperature in the microwave can also lead to byproduct formation and decomposition.[1]
Data Presentation
The following table presents hypothetical data to illustrate the effect of reaction temperature on the yield and purity of this compound. This data is for illustrative purposes and should be confirmed by experimental results.
| Reaction Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 25 (Room Temperature) | 24 | 65 | 92 |
| 40 | 12 | 82 | 95 |
| 60 | 6 | 91 | 93 |
| 80 | 4 | 85 | 88 |
| 100 | 2 | 78 | 81 |
Table 1: Hypothetical effect of temperature on the synthesis of this compound.
Experimental Protocols
Two common methods for the synthesis of this compound are presented below.
Protocol 1: Synthesis via Acyl Chloride
Step 1: Formation of 4-amino-3-methoxybenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-methoxybenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (1.5 to 2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM or 110 °C for toluene) and stir until the reaction is complete (typically 1-3 hours), as monitored by the cessation of gas evolution and TLC analysis.
-
Allow the reaction mixture to cool to room temperature and then remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-amino-3-methoxybenzoyl chloride can be used in the next step without further purification.
Step 2: Amidation with Methylamine
-
Dissolve the crude 4-amino-3-methoxybenzoyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (2-3 equivalents, either as a solution in THF or as an aqueous solution) to the cooled acyl chloride solution while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Protocol 2: Synthesis using a Coupling Agent (e.g., HATU)
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) and HATU (1.1 equivalents) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the mixture.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add methylamine (1.2 equivalents, as a solution in a suitable solvent) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for Temperature Optimization in Synthesis.
References
Technical Support Center: Catalyst Selection for Reactions Involving 4-amino-3-methoxy-N-methylbenzamide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 4-amino-3-methoxy-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed on this compound?
A1: The primary reactive site on this compound is the aromatic primary amine. Therefore, the most common catalytic reactions are those that form new bonds at this position. These include:
-
N-Acylation: Formation of an amide bond by reacting the amino group with a carboxylic acid or its derivative.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form a C-N bond between the amino group and an aryl halide or triflate.
-
Suzuki-Miyaura Coupling: While less common for the amine itself, if the aromatic ring were halogenated, this palladium-catalyzed reaction would be used to form a C-C bond.
Q2: My N-acylation of this compound is giving a low yield. What are the potential causes?
A2: Low yields in N-acylation reactions with this substrate can be due to several factors:
-
Inadequate activation of the carboxylic acid: Standard coupling reagents may not be efficient enough.
-
Low nucleophilicity of the amine: Although the amino group is activated by the methoxy group, steric hindrance from the adjacent methoxy group can reduce its reactivity.
-
Side reactions: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture.
-
Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can all lead to poor yields.[1]
Q3: I am observing significant side product formation in my Buchwald-Hartwig amination. What could be the issue?
A3: Side product formation in Buchwald-Hartwig aminations is a common issue. Potential causes include:
-
Catalyst deactivation: Amines can act as ligands for palladium, leading to catalyst deactivation. It is often beneficial to add an extra equivalent of the phosphine ligand relative to the palladium catalyst.[1]
-
Hydrodehalogenation of the aryl halide: This is a competing unproductive pathway.
-
Amine over-arylation: This can occur if the reaction is run for too long or at too high a temperature.
Q4: How do I choose the optimal palladium precursor and ligand for a Buchwald-Hartwig amination with this substrate?
A4: The choice of palladium source and ligand is critical and depends on the specific aryl halide being coupled. For electron-rich anilines like this compound, sterically hindered and electron-rich phosphine ligands often give the best results.[2] It is highly recommended to screen a variety of ligands to find the optimal one for your specific reaction.[2]
Troubleshooting Guides
N-Acylation Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Ineffective activation of the carboxylic acid.[3] | - Use a more potent coupling reagent like HATU or prepare the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3]- Ensure all reagents and solvents are anhydrous. |
| Low nucleophilicity of the aniline derivative. | - Consider using a stronger base or a more reactive activated ester. | |
| Poor stoichiometry. | - Ensure accurate measurement of all reactants. | |
| Formation of a Symmetrical Anhydride of the Carboxylic Acid | The activated ester reacts with another molecule of the carboxylic acid. | - This can happen if the amine is added too slowly. Pre-forming the activated ester at a lower temperature before adding the amine can mitigate this.[4] |
Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst. | - Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.[5] |
| Insufficiently inert atmosphere. | - Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas like argon or nitrogen.[2] | |
| Weak base. | - For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[5] | |
| Low reaction temperature. | - Activation of C-Cl bonds may require higher temperatures (e.g., 100-120 °C).[5] | |
| Catalyst Deactivation | Catalyst decomposition at high temperatures. | - Lower the reaction temperature or use a more thermally stable pre-catalyst.[2] |
| Product inhibition. | - The product can sometimes coordinate to the palladium and inhibit the catalyst. Consider using a different ligand. | |
| Formation of Side Products | Homocoupling of the boronic acid (in Suzuki coupling). | - Use a slight excess of the boronic acid (1.2-1.5 equivalents).[5] |
| Protodeborylation (in Suzuki coupling). | - Ensure anhydrous conditions for the base and solvent if water is not part of the solvent system.[5] |
Experimental Protocols
Protocol 1: N-Acylation using Acetic Anhydride
This protocol describes a general method for the acetylation of an aniline derivative.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Concentrated hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
Dissolve 500 mg of this compound in 14 mL of water.
-
Add 0.45 mL of concentrated hydrochloric acid to form the hydrochloride salt of the amine.[6]
-
Prepare a solution of 530 mg of sodium acetate in 3 mL of water.[6]
-
To the solution of the amine hydrochloride, add 0.6 mL of acetic anhydride and swirl to mix.[6]
-
Immediately add the sodium acetate solution. A precipitate of the acetylated product should form.[6]
-
Cool the mixture in an ice bath to maximize precipitation.[6]
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent like ethanol/water to obtain the pure N-(4-(N-methylcarbamoyl)-2-methoxyphenyl)acetamide.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide with an amine.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
This compound
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium pre-catalyst (1-3 mol%), phosphine ligand (1.1-1.2 times the mol% of the palladium catalyst), and the base (1.5-2.0 equiv.) to an oven-dried reaction vessel.[2]
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Validation & Comparative
A Comparative Guide to 4-amino-3-methoxy-N-methylbenzamide and Other Prokinetic Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-amino-3-methoxy-N-methylbenzamide with other structurally related benzamide derivatives that exhibit gastrointestinal prokinetic activity. The comparative analysis is based on their pharmacological profiles, specifically their interactions with key receptors implicated in gastrointestinal motility, and their in vivo efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new prokinetic agents.
Introduction to Prokinetic Benzamide Derivatives
Benzamide derivatives are a class of compounds with diverse pharmacological activities. A significant subset of these molecules, characterized by a substituted benzamide core, has been developed as prokinetic agents to treat gastrointestinal motility disorders such as gastroparesis and gastroesophageal reflux disease (GERD).[1][2] Their mechanism of action primarily involves the modulation of dopamine D2 and serotonin 5-HT4 receptors in the gastrointestinal tract.[3][4]
The prototypical benzamide prokinetic, Metoclopramide , exhibits both dopamine D2 receptor antagonism and 5-HT4 receptor agonism.[3][5] While effective, its clinical use is associated with central nervous system side effects due to its ability to cross the blood-brain barrier and antagonize central D2 receptors.[2] This has driven the development of second-generation prokinetics like Cisapride , which has a more potent 5-HT4 receptor agonist activity and weaker D2 receptor antagonism, thereby reducing the incidence of extrapyramidal side effects.[6][7] However, Cisapride was largely withdrawn from the market due to cardiovascular safety concerns.[6]
The subject of this guide, This compound , belongs to this class of compounds. Its structural features suggest a potential for prokinetic activity. This guide will compare its inferred properties with established and experimental benzamide prokinetics to provide a rational basis for its further investigation.
Comparative Pharmacological Profile
The prokinetic effects of benzamide derivatives are primarily mediated by their affinity for dopamine D2 and serotonin 5-HT4 receptors. Antagonism of D2 receptors in the gut enhances motility, while agonism of 5-HT4 receptors stimulates the release of acetylcholine, a key neurotransmitter in promoting peristalsis.[3][6]
For the purpose of this comparison, we will focus on the following compounds:
-
This compound (Target Compound)
-
Metoclopramide (First-Generation Prokinetic)[1]
-
Cisapride (Second-Generation Prokinetic)[6]
-
4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide (Experimental Prokinetic, hereafter referred to as Compound A)[8]
The following table summarizes the available quantitative data on the receptor binding affinities (Ki) and functional potencies (IC50/EC50) of these compounds.
| Compound | Dopamine D2 Receptor Affinity (Ki/IC50, nM) | Serotonin 5-HT4 Receptor Affinity (Ki, nM) | Serotonin 5-HT4 Receptor Functional Activity (EC50, nM) | Reference |
| Metoclopramide | 483 (IC50) | 26 (competing for 5-HT4 receptors) | - | [5][9] |
| Cisapride | 684 (Ki) | 41.5 (Ki) | 140 | [10][11] |
| Compound A | Weak antagonistic activity | Potent prokinetic activity | - | [8] |
| This compound | Data not available | Data not available | Data not available |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The pharmacological profile of benzamide derivatives is significantly influenced by the nature and position of substituents on the benzoyl ring and the composition of the side chain attached to the amide nitrogen.
dot
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Development of a new gastrointestinal prokinetic; pharmacology of cisapride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Structure-Activity Relationship of 4-Amino-3-methoxy-N-methylbenzamide Analogs: A Comparative Guide
This guide provides a detailed comparison of the structure-activity relationships (SAR) of 4-amino-3-methoxy-N-methylbenzamide analogs, focusing on their interactions with dopamine D2 and serotonin 5-HT4 receptors. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Core Structure and Analogs
The core scaffold of interest is this compound. However, to provide a comprehensive SAR analysis, this guide focuses on the closely related and well-studied series of 4-amino-5-chloro-2-methoxybenzamide derivatives. The insights gained from this series are highly applicable to the target scaffold due to structural similarities. The primary points of modification on this scaffold involve the amine moiety attached to the benzamide nitrogen and substitutions on the benzamide ring itself.
dot
Caption: Core benzamide scaffold and key modification points for SAR analysis.
Comparative Biological Activity
The following tables summarize the in vitro binding affinities of various 4-amino-5-chloro-2-methoxybenzamide analogs for the dopamine D2 receptor and the serotonin 5-HT3 receptor (as a proxy for serotonergic activity, given the frequent cross-reactivity of this class of compounds). The data is extracted from a study by Hirokawa et al. (2002), which provides a systematic analysis of these derivatives.[1][2]
Dopamine D2 Receptor Binding Affinity
| Compound | R1 (Amine Moiety) | R2 (4-position) | R3 (5-position) | IC50 (nM) for D2 Receptor |
| Metoclopramide | -NH(CH2)2N(C2H5)2 | -NH2 | -Cl | 483 |
| 82 | 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl | -NHCH3 | -Cl | 17.5 |
| 110 | 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl | -NHCH3 | -Br | 20.2 |
| 112 | 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl | -NHCH3 | -I | 61.0 |
| (R)-82 | (R)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl | -NHCH3 | -Cl | 10.1 |
| (S)-82 | (S)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl | -NHCH3 | -Cl | 1250 |
Serotonin 5-HT3 Receptor Binding Affinity
| Compound | R1 (Amine Moiety) | R2 (4-position) | R3 (5-position) | IC50 (nM) for 5-HT3 Receptor |
| Metoclopramide | -NH(CH2)2N(C2H5)2 | -NH2 | -Cl | 134 |
| 82 | 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl | -NHCH3 | -Cl | 0.48 |
| 110 | 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl | -NHCH3 | -Br | 0.52 |
| 112 | 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl | -NHCH3 | -I | 0.55 |
| (R)-82 | (R)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl | -NHCH3 | -Cl | 0.35 |
| (S)-82 | (S)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl | -NHCH3 | -Cl | 0.40 |
Structure-Activity Relationship Insights
From the data presented, several key SAR trends can be identified:
-
Amine Moiety (R1): The nature of the amine substituent on the benzamide is critical for activity. Replacement of the flexible diethylaminoethyl side chain of metoclopramide with a more rigid 1,4-dialkylhexahydro-1,4-diazepine ring, as in compound 82 , dramatically increases affinity for both D2 and 5-HT3 receptors.[1][2]
-
4-Amino Substitution (R2): N-methylation of the 4-amino group (from -NH2 to -NHCH3) significantly enhances D2 receptor affinity.[1][2]
-
5-Position Halogen (R3): The halogen at the 5-position influences D2 receptor affinity. While chloro, bromo, and iodo substitutions all result in potent compounds, the chloro-substituted analog (82 ) displays the highest affinity in this series.[1][2]
-
Stereochemistry: The stereochemistry of the amine moiety has a profound impact on D2 receptor binding. The (R)-enantiomer of compound 82 is significantly more potent at the D2 receptor than the (S)-enantiomer, which shows a dramatic loss of affinity.[2] In contrast, both enantiomers retain high affinity for the 5-HT3 receptor.[2]
Signaling Pathways
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. D2 receptors can also signal through β-arrestin pathways, which are independent of G-protein signaling.
dot
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Serotonin 5-HT4 Receptor Signaling
Serotonin 5-HT4 receptors are GPCRs that couple to Gs G-proteins. Agonist binding to the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).
dot
Caption: Simplified signaling pathway of the Serotonin 5-HT4 receptor.
Experimental Protocols
Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the D2 receptor.
Workflow:
dot
Caption: Experimental workflow for a D2 receptor competitive binding assay.
Detailed Methodology:
-
Membrane Preparation: Rat striatal tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.
-
Assay Incubation: The assay is performed in tubes or microplates containing the membrane preparation, a fixed concentration of a D2 receptor radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Serotonin 5-HT4 Receptor Functional Assay (cAMP Measurement)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor.
Workflow:
dot
Caption: Experimental workflow for a 5-HT4 receptor cAMP functional assay.
Detailed Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT4 receptor is cultured to an appropriate density.
-
Compound Incubation: The cells are harvested and incubated with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). For antagonist testing, cells are pre-incubated with the antagonist before adding a known 5-HT4 agonist.
-
Cell Lysis: After the incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration-response data is plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are determined using non-linear regression.
References
Comparative Guide to the Biological Activity of 4-Aminobenzamide Derivatives as Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-aminobenzamide scaffold is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors. While comprehensive comparative data on derivatives of 4-amino-3-methoxy-N-methylbenzamide is not extensively available in the public domain, this guide provides a detailed comparison of a closely related series of 4-(arylaminomethyl)benzamide derivatives. These compounds have been synthesized and evaluated as potential anticancer agents, offering valuable insights into the structure-activity relationships (SAR) and biological potential of this class of molecules. The data presented here is intended to serve as a reference for the design and evaluation of novel kinase inhibitors based on the 4-aminobenzamide core structure.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of a series of novel 4-(arylaminomethyl)benzamide derivatives against various cancer cell lines and receptor tyrosine kinases.
Table 1: Cytotoxicity of 4-(Arylaminomethyl)benzamide Derivatives in Cancer Cell Lines
| Compound ID | Modification | Cell Line | IC50 (µM) |
| 7 | 2,6-dichloropurine substituent | K562 (Chronic Myeloid Leukemia) | 2.27[1] |
| HL-60 (Acute Promyelocytic Leukemia) | 1.42[1] | ||
| OKP-GS (Renal Cell Carcinoma) | 4.56[1] | ||
| 10 | 2,6-dichloropurine substituent | K562 (Chronic Myeloid Leukemia) | 2.53[1] |
| HL-60 (Acute Promyelocytic Leukemia) | 1.52[1] | ||
| OKP-GS (Renal Cell Carcinoma) | 24.77[1] | ||
| 11 | 3-(trifluoromethyl)phenyl on amine | - | - |
| 13 | 3-(trifluoromethyl)phenyl on amide | - | - |
| Imatinib | Reference Drug | K562 (Chronic Myeloid Leukemia) | < 1[1] |
| Sorafenib | Reference Drug | - | - |
| Nilotinib | Reference Drug | - | - |
Table 2: Inhibitory Activity of 4-(Arylaminomethyl)benzamide Derivatives Against Receptor Tyrosine Kinases
| Compound ID | Target Kinase | Inhibition (%) at 10 nM |
| 11 | EGFR | 91[2] |
| 13 | EGFR | 92[2] |
| 7 | PDGFRα | 36[1] |
| PDGFRβ | 45[1] | |
| 9 | PDGFRα | 38[1] |
| PDGFRβ | 42[1] | |
| 10 | PDGFRα | 40[1] |
| PDGFRβ | 41[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit the activity of specific tyrosine kinases.
-
Principle: The Kinase-Glo Plus Luminescence Kinase Assay is utilized to quantify the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity, and conversely, the amount of ATP remaining is proportional to the extent of kinase inhibition.
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the Kinase-Glo reagent is added to terminate the kinase reaction and detect the remaining ATP.
-
The luminescent signal, which is proportional to the ATP concentration, is measured using a luminometer.
-
The percentage of inhibition is calculated by comparing the luminescence in the presence of the test compound to the control (without inhibitor).[2]
-
-
Data Analysis: The inhibitory activity is expressed as the percentage of kinase activity inhibited at a specific concentration of the compound (e.g., 10 nM).
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of the compounds that inhibits the growth of cancer cell lines by 50% (IC50).
-
Principle: The assay relies on the ability of viable cells to reduce a tetrazolium salt (e.g., MTT) to a formazan product, which has a characteristic color that can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for formazan formation.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Signaling Pathways and Mechanisms of Action
The 4-(arylaminomethyl)benzamide derivatives discussed in this guide are designed as potential tyrosine kinase inhibitors. Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. In many cancers, these kinases are constitutively active due to mutations or overexpression, leading to uncontrolled cell growth.
The synthesized compounds are proposed to act as Type II kinase inhibitors. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation, where the DFG motif of the activation loop is flipped. This mode of inhibition can offer higher selectivity. The flexible 4-(aminomethyl)benzamide linker is designed to span the distance between the ATP-binding site and an adjacent allosteric pocket, a characteristic feature of Type II inhibitors.[2] By targeting kinases such as EGFR and PDGFR, these compounds can interfere with downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[1]
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by 4-aminobenzamide derivatives.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and biological evaluation of 4-aminobenzamide derivatives.
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-amino-3-methoxy-N-methylbenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 4-amino-3-methoxy-N-methylbenzamide and its related derivatives. Due to the limited availability of comprehensive public data for this compound, this guide utilizes spectroscopic information from structurally similar compounds, namely 3-amino-4-methoxybenzamide and 4-methoxy-N-methylbenzamide , to provide a representative comparison. The presented data, compiled from various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, offers valuable insights for the characterization and analysis of this class of compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the selected benzamide derivatives. This allows for a direct comparison of the influence of substituent placement on the spectral characteristics.
| Spectroscopic Technique | This compound (Predicted/Inferred) | 3-amino-4-methoxybenzamide[1][2] | 4-methoxy-N-methylbenzamide[3] |
| ¹H NMR | Chemical shifts (ppm) for aromatic, methoxy, N-methyl, and amino protons are expected. | Aromatic protons, methoxy protons (singlet), and amino protons (broad singlet) are observed. | Aromatic protons, methoxy protons (singlet), and N-methyl protons (doublet) are observed. |
| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, methoxy carbon, and N-methyl carbon are anticipated. | Aromatic carbons, carbonyl carbon, and methoxy carbon signals are present. | Aromatic carbons, carbonyl carbon, methoxy carbon, and N-methyl carbon signals are present. |
| IR Spectroscopy | Characteristic peaks for N-H (amine and amide), C=O, C-O, and aromatic C-H stretching and bending vibrations. | N-H stretching (amine and amide), C=O stretching, C-O stretching, and aromatic C-H bands are observed. | N-H stretching (amide), C=O stretching, C-O stretching, and aromatic C-H bands are observed. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (180.21 g/mol ) and characteristic fragmentation patterns are expected. | Molecular ion peak observed, along with fragmentation patterns. | Molecular ion peak and fragmentation data are available. |
| UV-Vis Spectroscopy | Absorption maxima are expected in the UV region, influenced by the aromatic ring and its substituents. | UV-Vis spectral data is available. | UV-Vis spectral data is available for related benzamides. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of benzamide derivatives and can be adapted for specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzamide derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Use a wider spectral width to encompass all expected carbon resonances.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer and collect the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over an appropriate mass-to-charge (m/z) range.
-
GC-MS: Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer. The mass spectrum is then recorded for the eluting compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the benzamide derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Fill a second cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
Record the absorbance spectrum and identify the λmax values.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound derivatives and a logical relationship diagram for interpreting the spectral data.
Caption: Workflow for Spectroscopic Analysis.
Caption: Interpreting Spectroscopic Data.
References
A Comparative Guide to Purity Assessment of Synthesized 4-amino-3-methoxy-N-methylbenzamide
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The purity of a synthesized compound, such as 4-amino-3-methoxy-N-methylbenzamide, is paramount, as impurities can drastically alter its chemical and biological properties, leading to misleading experimental results and potential safety concerns in therapeutic applications.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound.
Potential impurities in the synthesis of this compound can include unreacted starting materials, isomeric byproducts, degradation products from reaction conditions, and residual solvents used during purification.[1][2] A comprehensive purity analysis must be capable of detecting and quantifying these potential contaminants.
Primary Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with UV detection is the most widely adopted technique for routine purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[3] It is particularly well-suited for the analysis of non-volatile and thermally unstable compounds like benzamide derivatives.[4]
Experimental Protocol: HPLC-UV
-
1. Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Chemicals and Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid; reference standard of this compound (>99.5% purity).
-
-
2. Chromatographic Conditions:
-
3. Solution Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.[7]
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the synthesized this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent.[3]
-
-
4. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical data from the purity analysis of three different batches of synthesized this compound using the HPLC method described.
| Batch Number | Retention Time (min) | Main Peak Area % | Impurity 1 Area % | Impurity 2 Area % | Calculated Purity (%) |
| BATCH-001 | 12.54 | 99.65 | 0.21 | 0.14 | 99.65 |
| BATCH-002 | 12.55 | 99.12 | 0.53 | 0.35 | 99.12 |
| BATCH-003 | 12.53 | 99.81 | 0.10 | 0.09 | 99.81 |
Alternative Purity Assessment Methods
For a more comprehensive purity profile, especially in drug development, orthogonal analytical techniques are often employed.[1] qNMR and LC-MS provide different and complementary information to HPLC-UV.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the absolute purity of a substance.[2] Its signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard of known purity and weight, without requiring an identical reference standard for the analyte.[2]
Experimental Protocol: qNMR
-
1. Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Reagents: Deuterated solvent (e.g., DMSO-d₆), certified internal standard (e.g., maleic acid).
-
-
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized this compound and 10-15 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.[2]
-
-
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁) to ensure complete relaxation of all relevant protons for accurate integration.
-
-
4. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula, accounting for the molar masses and number of protons for each signal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.[8] This technique is exceptionally useful for detecting and identifying trace-level impurities, providing molecular weight information that is crucial for characterizing unknown peaks.[6][8]
Experimental Protocol: LC-MS
-
1. Instrumentation and Materials:
-
LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Reagents: LC-MS grade solvents and volatile mobile phase modifiers (e.g., formic acid, ammonium acetate).
-
-
2. Chromatographic and MS Conditions:
-
Chromatography: Similar separation conditions as the HPLC-UV method can be used, but ensure all mobile phase components are volatile.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for this compound.
-
Mass Analyzer: Scan a mass range appropriate for the analyte and expected impurities (e.g., m/z 100-500).[2]
-
-
3. Data Analysis:
-
Extract ion chromatograms for the parent mass of this compound and any other detected masses.
-
The mass spectra of impurity peaks can be used to tentatively identify them based on their molecular weight. Purity can be estimated by area percentage, similar to HPLC-UV.
-
Comparative Analysis of Purity Assessment Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the stage of development, the need for absolute quantification, and the nature of the expected impurities.[1][2]
| Parameter | HPLC-UV | qNMR Spectroscopy | LC-MS |
| Principle | Chromatographic separation followed by UV absorbance detection.[6] | Molar concentration is directly proportional to NMR signal intensity.[2] | Chromatographic separation followed by mass-to-charge ratio detection.[6] |
| Selectivity | Moderate; relies on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere.[6] | Very High; based on unique chemical shifts of protons in the molecular structure. | High to Very High; can distinguish compounds with the same retention time but different masses.[6] |
| Sensitivity | Moderate (µg/mL to high ng/mL range).[6] | Low; requires a higher sample concentration (mg/mL).[8] | Very High (low ng/mL to pg/mL range).[6] |
| Quantification | Relative quantification (area %) against a reference standard. | Absolute quantification against a certified internal standard. | Primarily for identification; can be quantitative with appropriate standards. |
| Throughput | High; suitable for routine quality control. | Moderate; longer acquisition times per sample. | High; modern systems allow for rapid analysis. |
| Key Advantage | Robust, reliable, and widely available for routine purity checks.[1][3] | Provides an absolute purity value without a specific analyte standard; also confirms structure.[2] | Excellent for identifying unknown impurities and quantifying trace components.[8] |
Visualizing the Purity Assessment Process
Caption: Workflow for purity assessment of a synthesized compound.
Caption: Decision guide for selecting an analytical purity method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
comparing synthetic routes to 4-amino-3-methoxy-N-methylbenzamide
A comprehensive comparison of two synthetic routes to 4-amino-3-methoxy-N-methylbenzamide is presented for researchers, scientists, and professionals in drug development. This guide objectively evaluates the performance of each route, supported by experimental data, detailed protocols, and visual diagrams.
Comparison of Synthetic Routes
Two primary synthetic pathways for this compound have been evaluated. Route 1 commences with the amidation of 4-amino-3-methoxybenzoic acid. Route 2 is a multi-step synthesis beginning with 4-chloro-3-nitrobenzoic acid.
Data Presentation
The following table summarizes the quantitative data for each synthetic route, including reaction yields, key reagents, and conditions.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) |
| Route 1 | Amidation | 4-amino-3-methoxybenzoic acid | Methylamine, HATU, DIPEA | DMF | 0 °C to RT | 1-4 h | ~60-80 (estimated) | >95 |
| Route 2 | ||||||||
| Step 2a | Nucleophilic Substitution | 4-chloro-3-nitrobenzoic acid | 40% Methylamine solution | - | 180-190 °C | 17 min | 88.3 | Not specified |
| Step 2b | Acyl Chloride Formation | 4-(methylamino)-3-nitrobenzoic acid | Thionyl chloride, DMF (cat.) | Dichloromethane | Reflux | 1.5-4 h | High (not quantified) | Not specified |
| Step 2c | Amidation | 4-(methylamino)-3-nitrobenzoyl chloride | 25% aq. Methylamine | Dichloromethane | Room Temperature | 0.5 h | High (not quantified) | Not specified |
| Step 2d | Nitro Reduction | N-methyl-4-(methylamino)-3-nitrobenzamide | SnCl₂, Ethanol | Ethanol | 60 °C | Not specified | ~78 (estimated for similar reductions) | Not specified |
| Overall | Route 2 | 4-chloro-3-nitrobenzoic acid | ~78 (based on literature for a similar compound) |
Experimental Protocols
Route 1: Amidation of 4-amino-3-methoxybenzoic acid
This route involves the direct coupling of 4-amino-3-methoxybenzoic acid with methylamine using a peptide coupling agent. The primary challenge is the potential for self-polymerization of the starting material. To mitigate this, pre-activation of the carboxylic acid before the addition of the amine is recommended.
Step 1: Amide Coupling using HATU
-
To a solution of 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Slowly add a solution of methylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Multi-step synthesis from 4-chloro-3-nitrobenzoic acid
This pathway involves an initial nucleophilic aromatic substitution, followed by amide formation and a final reduction of the nitro group. A patent describing a similar synthesis reports a high overall yield of 97.5%[1].
Step 2a: Synthesis of 4-(methylamino)-3-nitrobenzoic acid [2]
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid and a 40% aqueous methylamine solution.
-
Heat the mixture to 180-190 °C and maintain for approximately 17 minutes[2].
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with acetic acid to a pH of approximately 3-5 to precipitate the product.
-
Collect the yellow solid by vacuum filtration and wash with water.
Step 2b: Synthesis of 4-(methylamino)-3-nitrobenzoyl chloride [2]
-
Suspend 4-(methylamino)-3-nitrobenzoic acid in dichloromethane containing a catalytic amount of DMF.
-
Add thionyl chloride dropwise to the suspension.
-
Heat the mixture to reflux for 1.5-4 hours in a well-ventilated fume hood.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
Step 2c: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide [3]
-
Dissolve the crude 4-(methylamino)-3-nitrobenzoyl chloride in dichloromethane.
-
At room temperature, add a 25% aqueous solution of methylamine (1.1 eq) dropwise.
-
Stir the reaction for 30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Step 2d: Synthesis of this compound (via Nitro Reduction)
-
Dissolve N-methyl-4-(methylamino)-3-nitrobenzamide in ethanol.
-
Add anhydrous tin(II) chloride (SnCl₂) (5.0 eq) to the solution[4].
-
Heat the mixture at 60 °C and monitor the reaction by TLC[4].
-
Upon completion, cool the solution and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the final product.
Mandatory Visualization
Caption: Synthetic Route 1 to this compound.
Caption: Synthetic Route 2 to this compound.
References
Efficacy of Kinase Inhibitors Derived from 4-Amino-3-Methoxy-N-Methylbenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of kinase inhibitors structurally related to 4-amino-3-methoxy-N-methylbenzamide. Due to the limited availability of public data on kinase inhibitors with this exact scaffold, this guide focuses on closely related 4-(aminomethyl)benzamide and 3-substituted benzamide derivatives. The data presented herein is intended to provide insights into the potential of this chemical class and to guide future research and development of novel kinase inhibitors.
Comparative Efficacy of Benzamide-Derived Kinase Inhibitors
The following tables summarize the in vitro efficacy of various benzamide derivatives against key oncogenic kinases. These compounds share a common benzamide core, providing a basis for understanding the structure-activity relationships (SAR) that may inform the design of inhibitors based on the this compound scaffold.
Table 1: Inhibition of Receptor Tyrosine Kinases by 4-(Arylaminomethyl)benzamide Derivatives [1]
| Compound ID | Target Kinase | % Inhibition at 10 nM |
| 11 | EGFR | 91% |
| 13 | EGFR | 92% |
| 10 | HER-4 | Comparable to Imatinib |
| 11 | HER-4 | Comparable to Imatinib |
| 13 | HER-4 | Comparable to Imatinib |
| 18 | HER-4 | Comparable to Imatinib |
| 20 | HER-4 | Comparable to Imatinib |
| 22 | HER-4 | Comparable to Imatinib |
| 24 | HER-4 | Comparable to Imatinib |
| 28k | HER-4 | Comparable to Imatinib |
| 28l | HER-4 | Comparable to Imatinib |
| 18 | PDGFRα | 67% |
| 20 | PDGFRα | 77% |
| 10 | VEGFR2 | 16-48% |
| 11 | VEGFR2 | 16-48% |
| 13 | VEGFR2 | 16-48% |
| 18 | VEGFR2 | 16-48% |
| 20 | VEGFR2 | 16-48% |
| 22 | VEGFR2 | 16-48% |
| 28k | VEGFR2 | 16-48% |
| 28l | VEGFR2 | 16-48% |
Table 2: Antiproliferative Activity of 3-Substituted Benzamide Derivatives against Bcr-Abl Positive Leukemia Cells (K562) [2]
| Compound ID | R Group (at position 3) | IC50 (µM) |
| 9b (NS-187) | 3-trifluoromethyl | < 0.1 |
| Imatinib (STI-571) | - | 0.2 - 0.5 |
Note on Structure-Activity Relationship (SAR): Studies on 4-(arylaminomethyl)benzamide derivatives suggest that the introduction of a 4-methoxybenzoyl)piperazin substituent can lead to decreased inhibitory activity.[1] This indicates that the position and nature of the methoxy group are critical for kinase inhibition. While direct data for a 3-methoxy substituent on the core benzamide ring is not available in the reviewed literature, its electron-donating nature could influence the binding affinity of the inhibitor to the kinase domain. Further investigation is required to elucidate the precise impact of the 3-methoxy-N-methylbenzamide scaffold on kinase inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of the kinase inhibitors discussed.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest (e.g., EGFR, Bcr-Abl)
-
Kinase-specific substrate
-
Test compounds (dissolved in DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
Add 2.5 µL of 2X test compound or vehicle (DMSO) to the wells.
-
Add 2.5 µL of 2X enzyme/substrate solution.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[3][4]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value from a dose-response curve.[7]
Signaling Pathways and Experimental Workflows
Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)
Caption: Bcr-Abl signaling pathway in CML.
EGFR Signaling Pathway in Cancer
Caption: Simplified EGFR signaling pathway.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for kinase inhibitor evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
In Vitro Profiling of 4-Aminobenzamide Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives explored for a wide range of therapeutic applications. This guide provides a comparative overview of the in vitro biological activities of various 4-aminobenzamide derivatives, structurally related to 4-amino-3-methoxy-N-methylbenzamide. Due to the limited publicly available data on this compound, this document focuses on its close analogs to provide insights into potential biological activities and the experimental methodologies used for their evaluation.
Comparative In Vitro Biological Activity
The following tables summarize the in vitro activity of several 4-aminobenzamide derivatives across different biological assays. These compounds share the core 4-aminobenzamide structure but differ in their substitution patterns, which significantly influences their biological effects.
Anticancer Activity of 4-Methylbenzamide Derivatives
New 4-methylbenzamide derivatives bearing a purine moiety have been investigated as potential protein kinase inhibitors.[1] The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 7 | K562 (Leukemia) | 2.27 | [1] |
| HL-60 (Leukemia) | 1.42 | [1] | |
| OKP-GS (Renal) | 4.56 | [1] | |
| 10 | K562 (Leukemia) | 2.53 | [1] |
| HL-60 (Leukemia) | 1.52 | [1] | |
| OKP-GS (Renal) | 24.77 | [1] |
IC50: The concentration of a drug that gives half-maximal response.
DNA Methyltransferase (DNMT) Inhibition
Analogs of the quinoline-based SGI-1027, featuring a 4-amino-N-(4-aminophenyl)benzamide core, have been evaluated for their ability to inhibit DNA methylation.[2]
| Compound ID | Target Enzyme | % Inhibition at 10 µM | Cytotoxicity (KG-1 cells) IC50 (µM) | Reference |
| 12 | DNMT1 | 45 | 12 | [2] |
| 16 | DNMT1 | 48 | 15 | [2] |
| 31 | DNMT1 | 52 | 10 | [2] |
| 32 | DNMT1 | 55 | 8 | [2] |
| SGI-1027 | DNMT1 | 60 | 7 | [2] |
Epidermal Growth Factor Receptor (EGFR) Inhibition
A series of 4-aryloxy-5-benzamidopyrimidine derivatives, which include a 4-aminobenzamide moiety, were synthesized and evaluated as EGFR inhibitors.[3]
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 10a | EGFR | 5.37 | [3] |
| 10b | EGFR | 2.11 | [3] |
| 10ac | EGFR | 1.05 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common in vitro assays used to evaluate the biological activity of benzamide derivatives.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plate is incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[4]
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific enzyme.
-
Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compounds in a suitable buffer.
-
Reaction Mixture: In a microplate well, combine the enzyme solution and various concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a specific duration.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]
Poly (ADP-ribose) Polymerase (PARP) Inhibition Assay
PARP inhibitors are a significant class of anticancer agents. Their activity can be assessed both at the enzymatic and cellular level.
Enzymatic Assay: A common method involves a colorimetric or fluorescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins. The signal is inversely proportional to the PARP activity.[6]
Cell-Based PARylation Assay:
-
Cell Treatment: Treat cells with the test compounds for a specific duration.
-
DNA Damage Induction: Induce DNA damage (e.g., using hydrogen peroxide) to activate PARP enzymes.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Detection of PAR: Detect the levels of poly(ADP-ribose) (PAR) using an anti-PAR antibody in an ELISA or Western blot format. A decrease in PAR levels indicates PARP inhibition.[7]
Visualizing Molecular Pathways and Experimental Workflows
To better understand the context of the in vitro testing of these derivatives, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway, a common target for benzamide kinase inhibitors.
Caption: General workflow for the in vitro screening of 4-aminobenzamide derivatives.
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Substituted Benzamide-Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors synthesized from substituted benzamide scaffolds. Due to the limited availability of public data on inhibitors derived specifically from 4-amino-3-methoxy-N-methylbenzamide, this document utilizes Vemurafenib , a potent and well-characterized inhibitor of the BRAF V600E mutant kinase, as a representative compound. Vemurafenib's structure, which incorporates a substituted benzoyl moiety, serves as a relevant case study for understanding the selectivity and off-target effects inherent to this class of inhibitors.
Herein, we compare the performance of Vemurafenib with a key alternative, Dabrafenib , another BRAF inhibitor, supported by experimental data from kinome-wide screening and cellular assays. This guide is intended to provide an objective overview to aid in the selection and development of selective kinase inhibitors.
Comparative Cross-Reactivity Data
The selectivity of a kinase inhibitor is paramount to its efficacy and safety profile. Off-target inhibition can lead to unforeseen side effects and confound experimental results. The following tables summarize the inhibitory activity of Vemurafenib and its competitor, Dabrafenib, against their primary target (BRAF V600E) and a selection of off-target kinases identified through comprehensive screening.
Table 1: On-Target and Off-Target Inhibitory Activity (IC50 in nM)
| Kinase Target | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) | Reference |
| BRAF V600E | 31 | 0.8 | [1] |
| BRAF (Wild-Type) | 100 | 3.2 | [2] |
| CRAF (Wild-Type) | 48 | 5.0 | [2] |
| SRMS | <100 | - | [3] |
| ACK1 | <100 | - | [3] |
| MAP4K5 | 354 | - | [4] |
| ZAK | 187 | - | [4] |
| MKK4 | 460 | - | [4] |
| NEK9 | - | 1-9 | [2] |
| CDK16 | - | <100 | [2] |
| SIK2 | - | <100 | [5] |
| ALK5 | - | <100 | [5] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources.
Table 2: KINOMEscan Profiling - Percentage of Kinase Inhibition at 1 µM
| Kinase | Vemurafenib (% Inhibition) | Dabrafenib (% Inhibition) |
| BRAF V600E | >99 | >99 |
| BRAF | >95 | >95 |
| CRAF | >90 | >90 |
| MAP2K5 | High | Low |
| PTK6 | High | Moderate |
| TGFBR2 | High | Moderate |
| NEK9 | Low | High |
| CDK16 | Low | High |
Data compiled and inferred from descriptive reports of KINOMEscan assays.[2][6][7] A lower percentage of inhibition indicates higher selectivity for the primary target.
Signaling Pathway Analysis
Vemurafenib and Dabrafenib are designed to inhibit the constitutively active BRAF V600E mutant, a key driver in several cancers, including melanoma. This mutation leads to the hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival.[8][9]
Caption: The MAPK signaling pathway with Vemurafenib/Dabrafenib inhibition.
Experimental Protocols
Accurate assessment of inhibitor cross-reactivity is crucial. Below are detailed methodologies for key experiments used to characterize kinase inhibitors.
Synthesis of a Representative Benzamide-Containing Inhibitor (Vemurafenib)
The synthesis of Vemurafenib is a multi-step process. A representative synthetic route is outlined below.[10][11]
References
- 1. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 4. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 4-amino-3-methoxy-N-methylbenzamide: A Procedural Guide
For researchers and professionals in drug development, the responsible disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-amino-3-methoxy-N-methylbenzamide.
Immediate Safety and Hazard Information
Based on the hazard profiles of analogous compounds, this compound should be handled as a hazardous substance.
Anticipated Hazard Profile
| Hazard Class | Anticipated Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
To minimize exposure risks, the following personal protective equipment should be worn when handling this compound for disposal purposes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use.[3][4]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]
-
Respiratory Protection: If handling the powder outside of a chemical fume hood or in a poorly ventilated area, a suitable respirator is recommended to avoid inhaling dust particles.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste procedure.[5]
1. Waste Characterization and Segregation:
-
Treat this compound as hazardous waste.[5]
-
It is crucial to segregate this chemical waste from non-hazardous waste streams.[6][7]
-
Furthermore, do not mix it with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines to prevent potentially dangerous reactions.[6]
2. Waste Collection:
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.[1]
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.
-
Contaminated Labware: For residual amounts in laboratory glassware, rinse the items with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). This rinsate is now also considered hazardous waste and must be collected in a separate, clearly labeled "Hazardous Solvent Waste" container. Empty containers must be triple-rinsed, and the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.[5]
3. Container Selection and Labeling:
-
Use a robust, leak-proof container made of a material compatible with the chemical waste.[5][8]
-
The container must be clearly labeled with the words "Hazardous Waste".[5]
-
The label must also include the full chemical name: "Waste this compound" and a list of all components and their approximate percentages if it is a mixture.[5]
-
Keep the container securely closed except when adding waste.[5][8]
4. Waste Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[6][8]
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Utilize secondary containment, such as a larger, chemically resistant tray or bin, to contain any potential leaks.[8][9]
5. Arranging for Final Disposal:
-
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
-
Never dispose of this compound down the drain or in regular trash.[7]
-
Contact your EHS department to schedule a pickup for the waste container.
Emergency Procedures for Spills
In the event of a spill, take the following immediate actions:
-
Alert Personnel: Immediately alert others in the vicinity.[11]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment: Before cleaning up, ensure you are wearing the appropriate PPE.[12]
-
Containment: For solid spills, gently sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[13] For liquid spills, use an appropriate absorbent material, working from the outside in, and then collect the absorbed material into the waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.[12]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.[12]
Quantitative Data for Waste Management
The following table provides general quantitative parameters for the management of laboratory-generated hazardous chemical waste. These are illustrative and should be confirmed with your institution's specific guidelines.
| Parameter | Guideline | Rationale |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | Regulatory limit set by the EPA to prevent the storage of large quantities of hazardous materials in work areas.[8][9] |
| Container Headspace | Leave at least 10% headspace | To accommodate for expansion of contents due to temperature changes and to prevent spills when opening or moving the container. |
| Container Fill Level | Do not fill containers beyond 90% of their capacity.[7] | Prevents overfilling and potential spills. |
| Maximum Storage Time in SAA | Up to 1 year for partially filled containers | Ensures timely disposal and prevents the accumulation of old, potentially degraded chemicals.[6] |
| Time Limit for Removal After Container is Full | Within 3 days | Regulatory requirement to ensure prompt removal of full hazardous waste containers from the laboratory.[6] |
Disposal Workflow for a Research Chemical
Caption: Disposal workflow for this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 4. protectivecoverall.com [protectivecoverall.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. vumc.org [vumc.org]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. benchchem.com [benchchem.com]
- 11. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 4-amino-3-methoxy-N-methylbenzamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-amino-3-methoxy-N-methylbenzamide. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2][3] | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][4][5] A flame-resistant lab coat.[4] Closed-toe shoes.[3][4] | To prevent skin contact, which may cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[6][7][8][9] A NIOSH-approved respirator may be necessary for high-risk tasks or in case of poor ventilation.[2][6][7] | To minimize the inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation :
-
Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand potential hazards.[4]
-
Prepare the designated work area, preferably within a chemical fume hood, by covering the surface with disposable bench covers.[8][9][10] Ensure that an eyewash station and safety shower are readily accessible.[1][8]
-
-
Handling :
-
When weighing the solid compound, do so in a fume hood to avoid inhalation of dust.[10]
-
Use a spatula for transferring the powder to minimize dust creation.[10] Avoid pouring directly from the container.[10]
-
Keep the container closed when not in use.[10]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste.[5][11] |
| Liquid Waste (Solutions) | Collect in a separate, labeled container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[8][11] |
| Contaminated Materials (Gloves, bench covers, etc.) | Place in a designated hazardous waste container. |
| Empty Containers | The first rinse of the container should be collected and disposed of as hazardous waste.[11] Subsequent rinses may be permissible for regular disposal depending on local regulations. |
General Disposal Principles:
-
All waste must be disposed of according to local, state, and federal regulations.[1][6]
-
Never dispose of this chemical down the drain or in the regular trash.[11]
-
Waste containers should be kept closed except when adding waste and stored in a designated, well-ventilated area.[4][8][11]
By adhering to these safety and handling protocols, laboratory professionals can minimize the risks associated with this compound and ensure a safe working environment.
References
- 1. fishersci.com [fishersci.com]
- 2. velsafe.com [velsafe.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. benchchem.com [benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
